Hiv-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C37H35F4N9O2S |
|---|---|
Molecular Weight |
745.8 g/mol |
IUPAC Name |
N-[(1S)-1-[6-(3-amino-1-methylindazol-7-yl)-2-(3-hydroxy-3-methylazetidin-1-yl)-[1,3]thiazolo[4,5-b]pyridin-5-yl]-2-(3,5-difluorophenyl)ethyl]-2-[3-(difluoromethyl)-5,5a,6,6a-tetrahydro-4H-cyclopropa[g]indazol-1-yl]acetamide |
InChI |
InChI=1S/C37H35F4N9O2S/c1-37(52)15-49(16-37)36-45-35-27(53-36)13-25(21-4-3-5-23-31(21)48(2)47-34(23)42)29(44-35)26(10-17-8-19(38)12-20(39)9-17)43-28(51)14-50-32-22(30(46-50)33(40)41)7-6-18-11-24(18)32/h3-5,8-9,12-13,18,24,26,33,52H,6-7,10-11,14-16H2,1-2H3,(H2,42,47)(H,43,51)/t18?,24?,26-/m0/s1 |
InChI Key |
LMYMGDORKOWFTR-ZNZMXDNOSA-N |
Isomeric SMILES |
CC1(CN(C1)C2=NC3=C(S2)C=C(C(=N3)[C@H](CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(CCC7C6C7)C(=N5)C(F)F)C8=CC=CC9=C8N(N=C9N)C)O |
Canonical SMILES |
CC1(CN(C1)C2=NC3=C(S2)C=C(C(=N3)C(CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(CCC7C6C7)C(=N5)C(F)F)C8=CC=CC9=C8N(N=C9N)C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HIV-1 Integrase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN), a critical enzyme for viral replication and a key target for antiretroviral therapy. We will explore its mechanism of action, the structure of the intasome complex, the function of integrase strand transfer inhibitors (INSTIs), and the experimental protocols used to study this enzyme.
Introduction to HIV-1 Integrase
HIV-1 integrase is one of three essential enzymes produced by the virus, alongside reverse transcriptase and protease.[1] Its primary role is to catalyze the integration of the reverse-transcribed viral DNA into the host cell's genome, a step that is absolutely required for the establishment of a permanent and productive infection.[1][2][3] Once integrated, the viral DNA, now termed a provirus, serves as a template for the transcription of viral genes by the host's cellular machinery, leading to the production of new virus particles.[1] The unique nature of this process, with no direct human cellular equivalent, makes integrase an ideal target for antiretroviral drugs.
The integrase enzyme is a 32-kDa protein composed of 288 amino acids, organized into three distinct functional domains:
-
N-terminal Domain (NTD): Contains a zinc-binding HH-CC motif that is important for protein multimerization.
-
Catalytic Core Domain (CCD): Houses the active site, which features a conserved D, D, E motif (Asp64, Asp116, Glu152). This triad coordinates divalent metal ions (typically Mg²⁺) that are essential for catalysis.
-
C-terminal Domain (CTD): Contributes to DNA binding in a non-specific manner and is crucial for the assembly of the functional integrase-DNA complex.
The Catalytic Mechanism: A Two-Step Process
The integration of viral DNA is a precise process involving two distinct catalytic reactions, both carried out by the integrase enzyme.
3'-Processing
This initial step occurs in the cytoplasm of the host cell after reverse transcription is complete. Integrase binds to the ends of the linear, double-stranded viral DNA and performs an endonucleolytic cleavage. This reaction removes a dinucleotide (GT) from each 3' end of the viral DNA, exposing reactive 3'-hydroxyl (-OH) groups at a conserved CA sequence. This processing is a prerequisite for the subsequent strand transfer reaction.
Strand Transfer
Following the translocation of the integrase-viral DNA complex (known as the pre-integration complex or PIC) into the host cell nucleus, the strand transfer reaction occurs. The processed viral DNA ends are brought together in a stable nucleoprotein complex called the intasome . The integrase enzyme then catalyzes a concerted attack by the two exposed 3'-OH groups of the viral DNA onto the phosphodiester backbone of the host's chromosomal DNA. This attack is staggered, typically separated by 5 base pairs for HIV-1, and results in the covalent joining of the viral DNA to the host genome.
The final step, gap repair, is carried out by the host cell's own DNA repair machinery, which fills in the short single-stranded gaps between the viral and host DNA and removes the two unpaired bases at the 5' ends of the viral DNA. This results in the characteristic 5-base pair duplication of the host DNA sequence flanking the newly integrated provirus.
The Intasome: The Integration Machine
Integration does not occur with a single integrase monomer. Instead, the enzyme assembles on the viral DNA ends to form a higher-order nucleoprotein complex known as the intasome. This complex is the functional unit that carries out both 3'-processing and strand transfer. Cryo-electron microscopy (cryo-EM) studies have revealed that HIV-1 intasomes are dynamic and can exist in various oligomeric states, including tetramers, dodecamers, and even larger assemblies. The core functional unit, often referred to as the conserved intasome core (CIC), brings the two ends of the viral DNA together in the correct orientation for concerted integration into the host DNA.
Mechanism of Action of Integrase Inhibitors
Integrase Strand Transfer Inhibitors (INSTIs) are a powerful class of antiretroviral drugs that specifically target the strand transfer step of integration. They represent a cornerstone of modern combination antiretroviral therapy (cART).
INSTIs function by binding directly within the integrase active site at the interface between the viral DNA end and the enzyme. Their chemical structure typically features a triad of coplanar oxygen atoms that chelate the two essential Mg²⁺ ions in the active site. This action achieves two inhibitory effects:
-
It displaces the reactive 3'-terminal adenine of the viral DNA strand, moving it away from the catalytic residues.
-
It physically blocks the binding of the target host DNA, effectively competing for the active site.
By preventing the strand transfer reaction, INSTIs halt the integration of viral DNA, thereby stopping the viral replication cycle.
Quantitative Data: Potency of INSTIs
The potency of INSTIs is typically measured by their 50% inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. These values are crucial for drug development and for comparing the efficacy of different compounds.
| Integrase Inhibitor | In Vitro IC₅₀ (Protein-Adjusted) | Typical Dosing |
| Raltegravir (RAL) | 2.2–5.3 ng/mL | 400 mg twice-daily |
| Elvitegravir (EVG) | 0.04–0.6 ng/mL | Once-daily (as part of a combo pill) |
| Dolutegravir (DTG) | ~0.2 ng/mL | Once-daily |
| Bictegravir (BIC) | ~0.2 ng/mL | Once-daily (as part of a combo pill) |
| Cabotegravir (CAB) | ~0.1 ng/mL | Long-acting injectable |
Note: IC₅₀ values can vary based on the specific assay conditions and HIV-1 strain used.
Experimental Protocols
Studying the mechanism of HIV-1 integrase and the effects of inhibitors requires robust in vitro assays. The two most fundamental assays measure the distinct catalytic activities of the enzyme.
3'-Processing Assay
Objective: To measure the endonucleolytic cleavage of a substrate mimicking the end of the viral DNA.
Methodology:
-
Substrate Design: A short, double-stranded DNA oligonucleotide is synthesized to replicate the sequence of one of the viral DNA long terminal repeats (LTRs). One strand is typically labeled with a fluorescent marker or a radioactive isotope at the 5' end.
-
Reaction Mixture: Purified, recombinant HIV-1 integrase is incubated with the DNA substrate in a buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺) to initiate the reaction.
-
Incubation: The reaction is allowed to proceed for a set time at 37°C.
-
Quenching: The reaction is stopped, often by adding a chelating agent like EDTA, which sequesters the metal ions necessary for enzymatic activity.
-
Product Analysis: The reaction products are separated from the unreacted substrate using denaturing polyacrylamide gel electrophoresis (PAGE). The processed product will be two nucleotides shorter than the original labeled strand.
-
Quantification: The amount of product is quantified by phosphorimaging (for radioactivity) or fluorescence scanning, allowing for the calculation of enzymatic activity. A high-throughput version of this assay using time-resolved fluorescence has also been developed.
Strand Transfer Assay
Objective: To measure the covalent joining of the viral DNA substrate to a target DNA molecule.
Methodology:
-
Substrate Design: Two DNA substrates are required: a "donor" DNA mimicking the processed viral LTR end (often pre-processed to bypass the first reaction step) and a "target" DNA, which can be a plasmid or another oligonucleotide. The donor DNA is labeled (e.g., with ³²P or a fluorescent tag).
-
Reaction Mixture: Recombinant integrase is incubated with both the labeled donor DNA and the unlabeled target DNA in an appropriate reaction buffer with metal ions.
-
Incubation: The mixture is incubated at 37°C to allow the strand transfer reaction to occur.
-
Quenching: The reaction is stopped.
-
Product Analysis: The products are separated by agarose or polyacrylamide gel electrophoresis. The successful strand transfer product will be a new, larger DNA molecule corresponding to the donor DNA covalently linked to the target DNA. Under some conditions, products of "half-site" integration (only one viral end integrated) and "concerted" integration (both ends integrated) can be distinguished.
-
Quantification: The amount of high-molecular-weight product is quantified to determine the level of strand transfer activity.
Conclusion
HIV-1 integrase is a highly sophisticated molecular machine essential for viral replication. Its two-step catalytic mechanism of 3'-processing and strand transfer, executed by the intasome complex, provides a specific and vulnerable target for therapeutic intervention. The development of INSTIs, which effectively block the strand transfer step, has revolutionized HIV-1 treatment. A thorough understanding of the enzyme's mechanism, inhibitor function, and the experimental assays used to study them is critical for the ongoing development of new and improved antiretroviral agents to combat drug resistance and improve patient outcomes.
References
The Pivotal Role of HIV-1 Integrase in Retroviral Replication and Its Inhibition as a Cornerstone of Antiretroviral Therapy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme that plays an indispensable role in the retroviral replication cycle.[1][2] Contrary to inhibiting replication, HIV-1 IN is the catalyst for the integration of the viral DNA into the host cell's genome, a step that is essential for the establishment of a persistent infection and the subsequent production of new viral particles.[2][3] This guide provides an in-depth technical overview of the function of HIV-1 IN, the mechanism of viral DNA integration, and the therapeutic strategies that target this enzyme to inhibit retroviral replication. The development of HIV-1 integrase inhibitors has marked a significant advancement in the management of HIV/AIDS, becoming a key component of modern antiretroviral therapy (ART).[1]
The Indispensable Function of HIV-1 Integrase in the Viral Lifecycle
The replication of HIV-1 is a multi-step process that begins with the entry of the virus into a host CD4+ T cell. Once inside the cell, the viral RNA is reverse-transcribed into a double-stranded DNA copy. This viral DNA must then be integrated into the host cell's chromosome for the virus to effectively replicate. This is where HIV-1 integrase performs its crucial function.
The integration process can be broken down into two main catalytic steps:
-
3'-Processing: This initial step occurs in the cytoplasm of the infected cell. The HIV-1 integrase enzyme recognizes and binds to the long terminal repeats (LTRs) at both ends of the viral DNA. It then acts as an endonuclease, cleaving a dinucleotide from each 3' end of the viral DNA. This processing step is vital for the subsequent integration into the host genome.
-
Strand Transfer: Following 3'-processing, the pre-integration complex (PIC), which includes the viral DNA and integrase, is transported into the nucleus. Inside the nucleus, the integrase enzyme facilitates the joining of the processed 3' ends of the viral DNA to the host cell's DNA. This is achieved through a nucleophilic attack on the phosphodiester backbone of the host DNA, resulting in the permanent insertion of the viral genome (now termed a provirus) into the host chromosome.
Once integrated, the provirus serves as a template for the transcription of new viral RNA and the production of viral proteins, leading to the assembly and release of new, infectious virions.
Signaling Pathway of HIV-1 DNA Integration
The process of HIV-1 DNA integration is a highly orchestrated event involving both viral and host factors. The following diagram illustrates the key steps in this pathway.
Caption: HIV-1 DNA Integration Pathway.
Inhibition of HIV-1 Integrase: A Therapeutic Strategy
Given the essential role of integrase in viral replication, it has become a prime target for antiretroviral drug development. Integrase strand transfer inhibitors (INSTIs) are a class of drugs that specifically block the strand transfer step of the integration process. By doing so, they prevent the viral DNA from being incorporated into the host genome, effectively halting the replication cycle.
Mechanism of Action of Integrase Inhibitors
INSTIs work by binding to the active site of the integrase enzyme. The catalytic core of HIV-1 integrase contains a conserved DDE motif that coordinates with divalent metal ions (Mg2+ or Mn2+), which are essential for its enzymatic activity. INSTIs chelate these metal ions, preventing the integrase from effectively catalyzing the strand transfer reaction. This leads to the accumulation of unintegrated viral DNA in the cytoplasm and nucleus, which is eventually degraded by cellular enzymes.
Quantitative Data on Integrase Inhibitor Efficacy
The efficacy of INSTIs is typically measured by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the in vitro enzyme activity or viral replication. The table below summarizes the protein-adjusted 90% or 95% inhibitory concentration (IC90 or IC95) values for several FDA-approved INSTIs.
| Integrase Inhibitor | Protein-Adjusted IC90/IC95 (ng/mL) |
| Raltegravir | 15 |
| Elvitegravir | 45 |
| Dolutegravir | 64 |
| Bictegravir | 162 |
| Cabotegravir | 166 |
These values demonstrate the high potency of INSTIs in inhibiting HIV-1 replication. Clinical studies have shown that regimens containing INSTIs lead to rapid and potent suppression of viral load in HIV-infected individuals.
Experimental Protocols for Assessing Integrase Activity and Inhibition
Several in vitro assays have been developed to measure the catalytic activity of HIV-1 integrase and to screen for potential inhibitors.
1. In Vitro Integration Assay using Pre-integration Complexes (PICs)
This assay measures the ability of PICs isolated from acutely infected cells to integrate their viral DNA into an exogenous target DNA.
-
Cell Infection and PIC Isolation:
-
Infect target cells (e.g., CD4+ T cells) with HIV-1.
-
After a specified time, lyse the cells and isolate the cytoplasmic fraction containing the PICs through centrifugation.
-
Treat the cytoplasmic extract with RNase A to remove any contaminating RNA.
-
-
In Vitro Integration Reaction:
-
Add a target DNA (e.g., φX174 DNA) to the isolated PICs.
-
Incubate the reaction at 37°C to allow for integration.
-
Stop the reaction and purify the total DNA.
-
-
Quantification of Integration Events:
-
Use a nested PCR approach with primers specific for the viral LTR and the target DNA to amplify the integration junctions.
-
Quantify the amount of integrated DNA using real-time quantitative PCR (qPCR).
-
2. Real-Time PCR-Based 3'-Processing Assay
This assay specifically measures the 3'-processing activity of purified HIV-1 integrase.
-
Assay Principle:
-
A biotinylated HIV-1 LTR substrate is incubated with purified integrase enzyme.
-
The integrase cleaves the two 3'-terminal nucleotides, which are labeled with biotin.
-
The reaction mixture is transferred to an avidin-coated PCR tube, where the cleaved, biotinylated dinucleotides are captured.
-
The remaining unprocessed LTR substrate is then amplified and quantified by real-time PCR. A decrease in the amount of amplified product indicates integrase activity.
-
-
Protocol:
-
Incubate biotinylated HIV-1 LTR substrate with purified integrase in a reaction buffer at 37°C.
-
To test for inhibition, include the test compound in the reaction mixture.
-
Transfer the reaction to an avidin-coated real-time PCR tube and incubate to allow for binding.
-
Wash the tube to remove unbound substrate.
-
Perform real-time PCR using primers and a probe specific for the LTR substrate.
-
Experimental Workflow for an In Vitro Integrase Inhibition Assay
The following diagram illustrates a typical workflow for screening compounds for their ability to inhibit HIV-1 integrase activity.
Caption: Workflow for an in vitro HIV-1 integrase inhibition assay.
HIV-1 integrase is a well-validated and highly successful target for antiretroviral therapy. Its essential role in catalyzing the integration of viral DNA into the host genome makes it a critical vulnerability in the HIV-1 lifecycle. The development of potent and well-tolerated integrase strand transfer inhibitors has revolutionized the treatment of HIV/AIDS, offering durable viral suppression and improved quality of life for people living with HIV. Continued research into the structure and function of HIV-1 integrase and the development of new inhibitors will be crucial in overcoming challenges such as drug resistance and in the ongoing effort to eradicate HIV.
References
The Dawn of a New HIV Treatment Paradigm: An In-depth Technical Guide to Allosteric Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial studies on Allosteric Integrase Inhibitors (ALLINIs), a promising class of antiretroviral compounds. This document delves into their unique mechanism of action, summarizes key quantitative data from foundational research, and provides detailed experimental protocols for their characterization. Visual diagrams are included to elucidate complex pathways and workflows, offering a valuable resource for professionals engaged in HIV research and drug development.
Introduction to Allosteric Integrase Inhibitors (ALLINIs)
Human Immunodeficiency Virus 1 (HIV-1) integrase (IN) is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy.[1][2] While traditional Integrase Strand Transfer Inhibitors (INSTIs) have been clinically successful, the emergence of drug resistance necessitates the development of novel therapeutic strategies.[2][3] ALLINIs represent a distinct class of inhibitors that do not target the active site of the integrase enzyme.[4] Instead, they bind to an allosteric site at the dimer interface of the catalytic core domain (CCD), the same site utilized by the host protein Lens Epithelium-Derived Growth Factor (LEDGF)/p75. This unique binding mechanism leads to a multimodal inhibition of HIV-1 replication, primarily by inducing aberrant hyper-multimerization of integrase. This action disrupts the normal process of virion maturation during the late phase of the viral life cycle, a mechanism distinct from the catalytic inhibition of integration.
Quantitative Data on Initial ALLINIs
The following tables summarize the in vitro efficacy of several key early-stage ALLINIs. These compounds have been instrumental in elucidating the mechanism of this drug class.
Table 1: Antiviral Activity of Representative ALLINIs
| Compound | Assay Type | Cell Line | EC50 (µM) | Slope of Dose-Response Curve | Reference |
| BI-D | Acute Infection | CEMx174 5.25 M7 | 1.17 ± 0.1 | 1.3 ± 0.2 | |
| Producer Cell Treatment | HEK293T | 0.089 ± 0.023 | 2.4 ± 0.4 | ||
| Spreading Replication | - | 0.090 ± 0.031 | 2.8 ± 0.4 | ||
| BI-1001 | Spreading Replication | - | 5.8 ± 0.1 | 3.7 ± 0.2 | |
| Producer Cell Treatment | HEK293T | 1.9 ± 0.2 | 2.2 ± 0.7 | ||
| Target Cell Treatment | SupT1 (HIV-Luc) | >50 | NA | ||
| LEDGIN-6 | Antiviral Activity | - | 2.35 ± 0.28 | - | |
| BDM-2 | Antiviral Activity (NL4-3) | MT-4 | 0.0087 | - | |
| Antiviral Activity (HXB2) | MT-4 | 0.0045 | - | ||
| MUT871 | Antiviral Activity (NL4-3) | MT-4 | 0.0031 | - | |
| Antiviral Activity (HXB2) | MT-4 | 0.0014 | - |
Table 2: In Vitro Inhibition of Integrase Function
| Compound | Assay Type | IC50 (µM) | Reference |
| LEDGIN-6 | IN-LEDGF/p75 Interaction | 1.37 ± 0.36 | |
| 3' Processing & DNA Strand Transfer | 4 - 10 | ||
| BI-1001 | 3' Processing & DNA Strand Transfer | 1 - 2 | |
| BI-224436 | IN-LEDGF/p75 Interaction | 0.090 | |
| MUT871 | IN-LEDGF/p75 Interaction | 0.014 |
Mechanism of Action: A Visual Guide
ALLINIs exhibit a novel mechanism of action that distinguishes them from catalytic integrase inhibitors. The following diagrams illustrate the key steps in the HIV-1 integration process and how ALLINIs disrupt this cycle.
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in the initial studies of ALLINIs.
Antiviral Activity Assay (Single-Round Infection)
This assay determines the 50% effective concentration (EC50) of a compound in inhibiting a single cycle of HIV-1 replication.
Materials:
-
TZM-bl reporter cells (HeLa cells expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter).
-
HIV-1 virus stock (e.g., HIV-1 AD8).
-
96-well cell culture plates.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound (ALLINI) and control inhibitors (e.g., INSTIs).
-
Luciferase assay reagent (e.g., Beetle-Lysis Juice).
-
Luminometer.
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compound. A two-fold serial dilution from 10,000 nM to 0.15 nM is a typical range.
-
Add the diluted compounds to the cells and incubate for 30 minutes.
-
Infect the cells with a predetermined amount of HIV-1 virus stock (e.g., 500 TCID50).
-
Incubate the infected cells for 48 hours.
-
Remove the culture medium and wash the cells three times with PBS.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic regression model.
Integrase Strand Transfer Inhibition Assay
This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration in a cell-free system.
Materials:
-
HIV-1 Integrase Assay Kit (e.g., from XpressBio).
-
Recombinant HIV-1 integrase.
-
Donor substrate (DS) DNA and target substrate (TS) DNA.
-
Reaction buffer, wash buffer, and blocking buffer.
-
HRP-labeled antibody.
-
TMB peroxidase substrate.
-
96-well plate reader.
Procedure:
-
Coat a 96-well plate with 100 µl of 1X DS DNA solution and incubate for 30 minutes at 37°C.
-
Wash the wells five times with wash buffer.
-
Add 200 µl of blocking buffer to each well and incubate for 30 minutes at 37°C.
-
Wash the wells three times with reaction buffer.
-
Prepare serial dilutions of the test compound in reaction buffer and add 50 µl to the wells.
-
Add 50 µl of 1X TS DNA solution to each well.
-
Initiate the reaction by adding diluted HIV-1 integrase.
-
Incubate for 30 minutes at 37°C.
-
Wash the wells five times with wash solution.
-
Add 100 µl of HRP antibody solution and incubate for 30 minutes at 37°C.
-
Wash the wells five times and add 100 µl of TMB peroxidase substrate.
-
Incubate for 10 minutes at room temperature and read the absorbance at 450 nm.
In Vitro Integrase Multimerization Assay (FRET-based)
This assay is used to monitor the induction of integrase multimerization by ALLINIs.
Materials:
-
Recombinant HIV-1 integrase.
-
Fluorescently labeled antibodies or proteins for FRET (Förster Resonance Energy Transfer).
-
Assay buffer.
-
Test compound.
-
Fluorometer.
Procedure:
-
Prepare a reaction mixture containing recombinant integrase in the assay buffer.
-
Add the fluorescently labeled probes (donor and acceptor).
-
Add serial dilutions of the test compound.
-
Incubate the mixture to allow for compound binding and induction of multimerization.
-
Measure the FRET signal using a fluorometer. An increase in the FRET signal indicates proximity of the donor and acceptor molecules, signifying integrase multimerization.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical basis for ALLINI resistance.
Conclusion
Initial studies on allosteric integrase inhibitors have unveiled a novel and potent mechanism for combating HIV-1. By inducing the hyper-multimerization of integrase, ALLINIs disrupt the late stages of viral replication, offering a therapeutic strategy that is complementary to existing antiretroviral agents. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this promising class of compounds. The continued investigation of ALLINIs holds the potential to overcome current challenges in HIV therapy, including drug resistance, and to contribute to the development of more effective and durable treatment regimens.
References
- 1. Allosteric Inhibitor Development Targeting HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric inhibitor development targeting HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Heart of Integration: A Technical Guide to the HIV-1 Integrase Catalytic Core Domain
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Human Immunodeficiency Virus Type 1 (HIV-1) integrase (IN) and its catalytic core domain (CCD). HIV-1 IN is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a pivotal step in the viral replication cycle. Its unique function, with no direct human counterpart, makes it a prime target for antiretroviral therapy. This document details the structure, function, and inhibition of the HIV-1 IN CCD, offering valuable insights for research and drug development.
Structure and Function of the HIV-1 Integrase Catalytic Core Domain
HIV-1 integrase is a 32 kDa protein composed of 288 amino acids, organized into three distinct functional domains: the N-terminal domain (NTD), the catalytic core domain (CCD), and the C-terminal domain (CTD).[1] The CCD, spanning residues 50-212, is the enzymatic heart of the protein.[1]
The structure of the CCD is characterized by an RNase H-like fold, which is common to a superfamily of polynucleotidyl transferases.[1] A key feature of the CCD is the highly conserved D, D, E motif, comprising three acidic amino acid residues: Aspartate-64 (D64), Aspartate-116 (D116), and Glutamate-152 (E152).[1] These residues are essential for catalysis, coordinating two divalent metal ions (typically Mg²⁺ or Mn²⁺) that are critical for the enzymatic reactions.[1]
The primary function of the HIV-1 integrase is to catalyze two sequential reactions:
-
3'-Processing: This initial step occurs in the cytoplasm of the infected cell. The integrase enzyme, as part of the pre-integration complex (PIC), binds to the long terminal repeat (LTR) sequences at the ends of the newly synthesized viral DNA. It then performs an endonucleolytic cleavage, removing a dinucleotide (pGT) from each 3' end of the viral DNA. This reaction exposes reactive 3'-hydroxyl groups, which are essential for the subsequent step.
-
Strand Transfer: Following the transport of the PIC into the nucleus, the strand transfer reaction takes place. The processed 3'-hydroxyl ends of the viral DNA are used to carry out a nucleophilic attack on the phosphodiester backbone of the host cell's chromosomal DNA. This results in the covalent insertion of the viral DNA into the host genome, establishing the provirus. The integration process creates a short duplication of the host DNA at the site of insertion.
The Catalytic Mechanism of HIV-1 Integration
The integration of viral DNA into the host genome is a multi-step process orchestrated by the HIV-1 integrase. The following diagram illustrates the key stages of this catalytic pathway.
References
The Architect of Integration: A Technical Guide to the HIV-1 Integrase C-terminal Domain's Role in Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-terminal domain (CTD) of the Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical component in the viral life cycle, extending its influence far beyond its canonical role in the integration of viral DNA into the host genome. This dynamic and versatile domain acts as a central hub for a multitude of molecular interactions, orchestrating key events from reverse transcription and nuclear import to virion morphogenesis. Its ability to bind non-specifically to DNA, recognize specific RNA structures, and engage with a variety of viral and cellular proteins underscores its significance as a multifaceted regulator of HIV-1 replication. This in-depth technical guide provides a comprehensive overview of the HIV-1 IN CTD's binding functions, presenting quantitative data, detailed experimental methodologies, and visual representations of the complex interplay of its interactions. Understanding the intricate binding mechanisms of the CTD is paramount for the development of novel antiretroviral therapies targeting this crucial viral component.
Quantitative Analysis of HIV-1 IN CTD Binding Affinities
The binding affinity of the HIV-1 IN CTD for its various partners is a key determinant of its function. The following tables summarize the available quantitative data for these interactions.
| Binding Partner | Method | Affinity (Kd) | Reference |
| Nucleic Acids | |||
| TAR RNA | Bio-layer Interferometry (BLI) | 320 nM | [1] |
| DNA (non-specific) | Electrophoretic Mobility Shift Assay (EMSA) | Not explicitly quantified, but characterized as non-specific with similar affinity to specific and non-specific DNA ends. | [2][3] |
| Cellular Proteins | |||
| Transportin-SR2 (TRN-SR2) | Not specified | 36.3 nM | [4] |
| Viral Proteins | |||
| Reverse Transcriptase (RT) | Surface Plasmon Resonance (SPR) | Two-state reaction model; complex interaction with conformational changes. | [5] |
Note: The binding affinity of the full-length HIV-1 integrase to LEDGF/p75 has been determined to be 10.9 nM. While the CTD is involved in this interaction, a specific Kd value for the isolated CTD has not been reported in the searched literature.
Key Interaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the pivotal signaling pathways and experimental workflows involved in the investigation of the HIV-1 IN CTD's binding properties.
References
- 1. Surface plasmon resonance study on HIV-1 integrase strand transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. Interplay between HIV Entry and Transportin-SR2 Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of the interactions between HIV-1 integrase and retroviral reverse transcriptases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Preliminary Screening Assays for HIV Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core preliminary screening assays utilized in the discovery and development of HIV integrase inhibitors. The document details the biochemical and cellular methodologies employed to identify and characterize novel compounds that target the critical process of HIV integration.
Introduction to HIV Integrase and its Inhibition
Human Immunodeficiency Virus (HIV) integrase (IN) is a key viral enzyme essential for the replication of the virus.[1] It catalyzes the insertion of the reverse-transcribed viral DNA into the host cell's genome, a crucial step for establishing a persistent infection.[1] This process involves two main sequential reactions:
-
3'-Processing: The endonucleolytic removal of a dinucleotide from each 3' end of the viral DNA.[1]
-
Strand Transfer: The joining of the processed 3' ends of the viral DNA to the host cell's DNA.[1]
By blocking these activities, HIV integrase inhibitors effectively halt the viral replication cycle, making IN a prime target for antiretroviral drug development.[1]
Biochemical Screening Assays
Biochemical assays are fundamental tools for the initial screening and characterization of potential HIV-1 integrase inhibitors. These in vitro assays typically utilize purified recombinant HIV-1 integrase and synthetic DNA substrates that mimic the viral long terminal repeat (LTR) ends.
3'-Processing Assays
These assays are designed to identify compounds that inhibit the initial endonucleolytic activity of HIV integrase.
This high-throughput assay measures the 3'-processing activity of HIV-1 IN using a time-resolved fluorescence-based method.
Experimental Protocol:
-
Substrate Preparation: A short DNA oligonucleotide mimicking a single viral LTR DNA end is used as the substrate.
-
Reaction Mixture: The reaction is typically performed in a 96-well or 384-well plate format and includes purified HIV-1 IN, the DNA substrate, and appropriate metal ions (e.g., Mg²⁺ or Mn²⁺).
-
Inhibitor Addition: Test compounds are added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for the 3'-processing to occur.
-
Detection: The assay utilizes a time-resolved fluorescence detection method to quantify the extent of 3'-processing.
-
Data Analysis: The inhibitory effect of the test compounds is determined by measuring the reduction in the fluorescence signal compared to a control without the inhibitor.
Strand Transfer Assays
Strand transfer assays are the most common type of biochemical screen for HIV integrase inhibitors, as this is the step targeted by all currently approved integrase inhibitors.
This assay format is widely used and is available in commercial kits. It offers a non-radioactive and high-throughput method to measure strand transfer activity.
Experimental Protocol:
-
Plate Preparation: Streptavidin-coated 96-well plates are coated with a biotin-labeled double-stranded donor substrate (DS) DNA, which mimics the HIV-1 LTR U5 end.
-
Enzyme Binding: Full-length recombinant HIV-1 integrase protein is added and allowed to bind to the DS DNA substrate.
-
Inhibitor Incubation: Test compounds are added to the wells containing the integrase-DNA complex.
-
Strand Transfer Initiation: A target substrate (TS) DNA, which is labeled with a modification like digoxigenin (DIG), is added to initiate the strand transfer reaction.
-
Incubation: The plate is incubated to allow the integrase to catalyze the ligation of the DS DNA into the TS DNA.
-
Detection: The integrated product is detected using an HRP-labeled antibody that specifically recognizes the modification on the TS DNA (e.g., anti-DIG-HRP).
-
Signal Generation: A colorimetric substrate such as TMB is added, and the reaction is stopped with a stop solution. The absorbance is then read using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of wells with test compounds to control wells.
This novel high-throughput assay utilizes magnetic beads for the capture and detection of the strand transfer product.
Experimental Protocol:
-
Substrate Labeling: The donor DNA duplex, identical to the U5 end of HIV-1 LTRs, is labeled at its 5' end with biotin (BIO). The target DNA duplex is labeled at its 3' end with digoxigenin (DIG).
-
Integration Reaction: HIV integrase mediates the integration of the donor DNA into the target DNA, resulting in a product labeled with both BIO and DIG.
-
Product Capture: Streptavidin-coated magnetic beads are used to capture the biotinylated reaction product.
-
Detection: The amount of captured product is quantified by measuring the amount of DIG using an anti-DIG antibody conjugated to a reporter enzyme.
-
High-Throughput Adaptation: The assay is optimized for a 96-well microplate format for high-throughput screening.
Cell-Based Screening Assays
Cell-based assays provide a more physiologically relevant context for identifying HIV integrase inhibitors by assessing their activity within a cellular environment. These assays can identify compounds that target not only the catalytic activity of integrase but also other aspects of the integration process, such as nuclear import or interactions with cellular cofactors.
Lentiviral Vector-Based Assays
These assays utilize replication-defective lentiviral vectors that carry a reporter gene (e.g., luciferase or green fluorescent protein). Inhibition of integrase prevents the integration of the vector's genetic material and subsequent expression of the reporter gene.
This is a common and robust method for high-throughput screening of HIV inhibitors.
Experimental Protocol:
-
Cell Seeding: Target cells (e.g., HEK293T or PM1 T cells) are seeded in 96-well or 384-well plates.
-
Compound Addition: Test compounds are added to the cells.
-
Transduction: Cells are transduced with lentiviral particles carrying a luciferase reporter gene. These particles are often pseudotyped with an envelope protein that allows for safe handling under Biosafety Level 1 (BSL-1) conditions.
-
Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for reverse transcription, integration, and expression of the luciferase gene.
-
Lysis and Luciferase Measurement: The cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.
-
Data Analysis: The inhibitory activity of the compounds is determined by the reduction in luciferase activity compared to untreated control cells.
Data Presentation
Quantitative data from these screening assays are crucial for comparing the potency and efficacy of different compounds.
| Assay Type | Compound | Target | IC50 | Z' Factor | Reference |
| Biochemical | |||||
| Strand Transfer | Raltegravir | Wild-Type IN | >10 µM | N/A | |
| Strand Transfer | Elvitegravir | Wild-Type IN | >0.5 µM | N/A | |
| Strand Transfer | Dolutegravir | Wild-Type IN | >0.5 µM | N/A | |
| Strand Transfer | Bictegravir | Wild-Type IN | >0.5 µM | N/A | |
| Strand Transfer | Cabotegravir | Wild-Type IN | >0.5 µM | N/A | |
| Magnetic Bead ST | Known IN Inhibitor 1 | Wild-Type IN | Similar to reported | 0.6 - 0.9 | |
| Magnetic Bead ST | Known IN Inhibitor 2 | Wild-Type IN | Similar to reported | 0.6 - 0.9 | |
| Cell-Based | |||||
| Lentiviral (Luciferase) | Library Screen | HIV-1 Replication | N/A | >0.8 | |
| Lentiviral (Fluorescence) | LOPAC Library | HIV-1 Replication | N/A | 0.62 |
Note: IC50 values can vary depending on the specific assay conditions and the integrase enzyme construct used.
Visualizations
HIV Integrase Catalytic Mechanism
Caption: The catalytic mechanism of HIV integrase, from reverse transcription to proviral integration.
Experimental Workflow for a High-Throughput Screening (HTS) Assay
Caption: A generalized workflow for a cell-based high-throughput screening assay for HIV inhibitors.
References
Methodological & Application
Application Notes and Protocols for Utilizing HIV-IN-1 in Animal Models of HIV Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of HIV-1 integrase (HIV-IN-1) in preclinical animal models of HIV infection. This document is intended to guide researchers in designing and executing studies to evaluate novel antiretroviral drugs, particularly integrase inhibitors, and to investigate the fundamental mechanisms of HIV-1 integration and its consequences in a living organism.
Data Presentation: Efficacy of HIV-1 Integrase Inhibitors in Animal Models
The following tables summarize quantitative data from key preclinical studies evaluating the efficacy of various HIV-1 integrase inhibitors in non-human primate (NHP) and humanized mouse models. These models are crucial for assessing drug potency, pharmacokinetics, and preliminary safety profiles before advancing to human clinical trials.[1][2][3][4][5]
Table 1: Efficacy of Integrase Inhibitors in Non-Human Primate (NHP) Models
| Integrase Inhibitor | Animal Model | Virus | Dosing Regimen | Peak Viral Load Reduction (log10 copies/mL) | CD4+ T-Cell Count Change | Reference |
| L-870812 | Rhesus Macaques | SHIV-89.6P | Oral, daily | >2.0 | Preserved when treated early | |
| Raltegravir (RAL) | Rhesus Macaques | SIVmac251 | Combined with other ARVs | Suppressed to <50 copies/mL | Increased | |
| Elvitegravir (EVG) | Rhesus Macaques | SHIV | Combined with TAF/FTC | Not specified | Not specified | |
| Dolutegravir (DTG) | Cynomolgus Macaques | SIVmac251 | 20 mg/kg, oral | Not specified (pharmacokinetic study) | Not applicable | |
| Cabotegravir (long-acting) | Macaques | SHIV | Intramuscular injection | Protected from infection | Not applicable (PrEP study) |
Table 2: Efficacy of Integrase Inhibitors in Humanized Mouse Models
| Integrase Inhibitor | Animal Model | Virus | Dosing Regimen | Viral Load Reduction (log10 copies/mL) | CD4+ T-Cell Count Change | Reference |
| Raltegravir (RAL), long-acting | BLT Mice | HIV-1 | 7.5 mg, subcutaneous | >1.5 - 2.5 | Not specified (suppression study) | |
| Raltegravir (RAL) | BLT Mice | HIV-1 | 56-80 mg/kg, daily IP | Suppressed to <750 copies/mL | Not specified | |
| Dolutegravir (DTG) | Humanized Mice | HIV-2 | Oral, daily (in Triumeq) | Full suppression | Protected from depletion | |
| Elvitegravir (EVG) | Humanized Mice | SIVmac239 / HIV-1 BaL | 3.29 mg/mouse/day, oral | Full suppression (HIV-1), partial (SIV) | Not specified | |
| Bictegravir (BIC) | Humanized Mice | SIVmac239 / HIV-1 BaL | 0.40 mg/mouse/day, oral | Full suppression | Not specified |
Experimental Protocols
Detailed methodologies for key experiments involving the use of this compound in animal models are provided below. These protocols are based on established practices in the field and can be adapted to specific research questions.
Protocol 1: Evaluation of an Investigational Integrase Inhibitor in Chronically Infected Rhesus Macaques
This protocol outlines a typical study to assess the in vivo efficacy of a novel integrase inhibitor in a well-established NHP model of HIV infection.
1. Animal Model and Virus:
-
Animals: Adult male or female rhesus macaques (Macaca mulatta).
-
Virus: Simian-Human Immunodeficiency Virus (SHIV), such as SHIV-89.6P, which utilizes the HIV-1 envelope and is pathogenic in macaques.
2. Experimental Procedure:
-
Infection: Macaques are infected intravenously with a defined dose of SHIV.
-
Monitoring of Acute Infection: Plasma viral load and peripheral CD4+ T-cell counts are monitored weekly to establish chronic infection (typically 8-12 weeks post-infection).
-
Treatment Initiation: Once chronic infection is established (stable viral load), animals are randomized into treatment and control groups.
-
Drug Administration: The investigational integrase inhibitor is administered daily via the intended clinical route (e.g., oral gavage). A placebo or vehicle control is administered to the control group.
-
Sample Collection:
-
Blood samples are collected at regular intervals (e.g., twice weekly for the first month, then weekly) for plasma viral load determination and CD4+ T-cell counting.
-
Lymph node biopsies can be performed at baseline and at the end of the study to assess viral reservoirs in lymphoid tissues.
-
-
Endpoint Analysis:
-
Primary Endpoint: Change in plasma viral load from baseline.
-
Secondary Endpoints: Change in CD4+ T-cell counts, emergence of drug resistance mutations in the integrase gene (sequencing of viral RNA from plasma), and assessment of drug concentrations in plasma (pharmacokinetics).
-
3. Key Assays:
-
Plasma Viral Load Quantification: Real-time RT-PCR is used to quantify SHIV RNA in plasma.
-
CD4+ T-Cell Counting: Flow cytometry is used to enumerate CD4+ T-lymphocyte populations in whole blood.
Protocol 2: Pre-Exposure Prophylaxis (PrEP) Efficacy Study of a Long-Acting Integrase Inhibitor in Humanized BLT Mice
This protocol describes a study to evaluate the protective efficacy of a long-acting integrase inhibitor against vaginal HIV-1 transmission in a humanized mouse model.
1. Animal Model and Virus:
-
Animals: Humanized Bone Marrow-Liver-Thymus (BLT) mice, which possess a functional human immune system.
-
Virus: A CCR5-tropic transmitted/founder HIV-1 isolate.
2. Experimental Procedure:
-
Drug Administration: A single dose of the long-acting integrase inhibitor is administered subcutaneously to the treatment group. The control group receives a placebo injection.
-
Viral Challenge: One week after drug administration, all mice are challenged vaginally with a high dose of HIV-1. A second challenge can be performed at a later time point (e.g., 4 weeks) to assess the durability of protection.
-
Monitoring of Infection:
-
Plasma is collected weekly to monitor for the presence of HIV-1 RNA by RT-PCR.
-
Animals are considered infected if plasma viral load is detectable for two consecutive weeks.
-
-
Endpoint Analysis:
-
Primary Endpoint: Percentage of mice protected from infection in the treatment group compared to the control group.
-
Secondary Endpoints: Measurement of drug concentrations in plasma and tissues (e.g., female reproductive tract) to establish pharmacokinetic/pharmacodynamic relationships.
-
3. Key Assays:
-
HIV-1 Viral Load Quantification: Ultrasensitive real-time RT-PCR for HIV-1 RNA in mouse plasma.
-
Drug Concentration Measurement: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the integrase inhibitor in plasma and tissue homogenates.
Protocol 3: Analysis of HIV-1 Integration Sites in Tissues from Humanized Mice
This protocol provides a method to identify the locations of proviral integration in the host genome, which is critical for understanding the impact of integration on cellular function and for the development of curative strategies.
1. Sample Collection and DNA Extraction:
-
Tissues (e.g., spleen, lymph nodes, bone marrow) are harvested from HIV-1 infected humanized mice.
-
Genomic DNA is extracted from the tissues using a commercial kit.
2. Library Preparation and Sequencing:
-
Genomic DNA is fragmented, and linkers are ligated to the DNA fragments.
-
Linear amplification-mediated PCR (LAM-PCR) or other targeted enrichment strategies are used to amplify the junctions between the proviral DNA and the host genomic DNA.
-
The amplified products are then sequenced using a high-throughput sequencing platform.
3. Bioinformatic Analysis:
-
The resulting sequences are mapped to the human genome to identify the precise integration sites.
-
The distribution of integration sites is analyzed in relation to genomic features such as genes, CpG islands, and repetitive elements.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to HIV-1 integrase function and its study in animal models.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A humanized mouse model for HIV-2 infection and efficacy testing of a single-pill triple-drug combination anti-retroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A dual-purpose humanized mouse model for testing antiviral strategies against both SIV and HIV [frontiersin.org]
- 4. Nonhuman Primates and Humanized Mice for Studies of HIV-1 Integrase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Antiviral Activity of HIV-1 Integrase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the antiviral activity of HIV-1 integrase (IN) inhibitors. It is designed to guide researchers in the selection and execution of appropriate assays for screening and characterizing these critical antiretroviral compounds.
Introduction to HIV-1 Integrase Inhibition
Human Immunodeficiency Virus-1 (HIV-1) integrase is a key viral enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle. This process involves two main catalytic reactions: 3'-processing and strand transfer. Inhibitors of HIV-1 integrase, particularly integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy (ART). Accurate and reproducible measurement of their antiviral activity is essential for the discovery and development of new therapeutic agents.
Key Methodologies for Measuring Antiviral Activity
The antiviral activity of HIV-1 integrase inhibitors can be assessed using two main categories of assays: biochemical assays and cell-based assays.
-
Biochemical Assays: These in vitro assays directly measure the ability of a compound to inhibit the catalytic activity of purified recombinant HIV-1 integrase. They are highly specific and useful for mechanistic studies and high-throughput screening.
-
Cell-Based Assays: These assays measure the inhibition of viral replication in a cellular context, providing a more physiologically relevant assessment of a compound's overall efficacy. They account for factors such as cell permeability, metabolism, and potential off-target effects.
Biochemical Assay: Fluorescence-Based Strand Transfer Assay
This protocol describes a non-radioactive, high-throughput assay to measure the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase.
Principle
The assay utilizes a donor substrate DNA (dsDNA) mimicking the viral DNA end, which is labeled with a fluorophore, and a target DNA (tDNA) labeled with a quencher. When the integrase catalyzes the insertion of the donor DNA into the target DNA, the fluorophore and quencher are brought into close proximity, resulting in a decrease in the fluorescence signal. The inhibitory activity of a compound is determined by its ability to prevent this decrease in fluorescence.
Experimental Protocol
Materials and Reagents:
-
Recombinant HIV-1 Integrase
-
Fluorophore-labeled donor substrate DNA (e.g., 5'-FAM-labeled oligonucleotide)
-
Quencher-labeled target DNA (e.g., 3'-Dabcyl-labeled oligonucleotide)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 10 mM MgCl2 or MnCl2, 0.05% Brij-35)
-
Test compounds (dissolved in DMSO)
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Plating: Serially dilute test compounds in DMSO and add a small volume (e.g., 1 µL) to the assay wells. Include appropriate controls (no inhibitor and a known inhibitor like Raltegravir).
-
Enzyme Addition: Add recombinant HIV-1 integrase diluted in assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the integrase.
-
Substrate Addition: Add a mixture of the fluorophore-labeled donor and quencher-labeled target DNA substrates to each well to initiate the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.
Data Presentation: In Vitro Strand Transfer Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of several HIV-1 integrase inhibitors in biochemical strand transfer assays.
| Compound | IC50 (nM) | Reference |
| Raltegravir | 26 - 30 | [1] |
| Elvitegravir | ~10 | [2] |
| Dolutegravir | 33 | [1] |
| Bictegravir | 1-5 | [3] |
| Cabotegravir | 1.2-1.7 | [3] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations, metal cofactor).
Workflow Diagram
Caption: Workflow for a fluorescence-based HIV-1 integrase strand transfer assay.
Cell-Based Assay: HIV-1 p24 Antigen ELISA
This protocol describes a widely used method to quantify the inhibition of HIV-1 replication in cell culture by measuring the production of the viral core protein p24.
Principle
This assay measures the amount of HIV-1 p24 antigen produced in the supernatant of infected cells. A lower level of p24 in the presence of a test compound indicates inhibition of viral replication. The p24 antigen is captured by a specific antibody coated on a microplate, and then detected by a second, enzyme-linked antibody. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of p24.
Experimental Protocol
Materials and Reagents:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, NL4-3)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
HIV-1 p24 Antigen ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the HIV-1 permissive cells into a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a no-drug control and a known inhibitor control.
-
Virus Infection: Infect the cells with a pre-titered amount of HIV-1.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA:
-
Coat a 96-well ELISA plate with an anti-p24 capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and p24 standards to the wells.
-
Incubate to allow p24 to bind to the capture antibody.
-
Wash the plate and add a biotinylated anti-p24 detection antibody.
-
Incubate, then wash and add streptavidin-HRP.
-
Incubate, then wash and add a TMB substrate.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve from the p24 standards.
-
Determine the p24 concentration in each sample from the standard curve.
-
Calculate the percentage of inhibition of viral replication for each compound concentration.
-
Determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%).
-
Cytotoxicity Assay (Concurrent):
It is crucial to assess the cytotoxicity of the compounds in parallel. This is typically done using an MTT or similar cell viability assay on uninfected cells treated with the same compound concentrations. This allows for the determination of the CC50 (the concentration that reduces cell viability by 50%) and the calculation of the Selectivity Index (SI = CC50/EC50), a measure of the compound's therapeutic window.
Data Presentation: Antiviral Activity and Cytotoxicity
The following table summarizes the 50% effective concentrations (EC50) and 50% cytotoxic concentrations (CC50) for several HIV-1 integrase inhibitors in cell-based assays.
| Compound | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Raltegravir | MT-4 | 4 | >100 | >25,000 | |
| Elvitegravir | MT-4 | 0.3-0.9 | >10 | >11,000-33,000 | |
| Dolutegravir | MT-4 | 1.6 | >50 | >31,250 | |
| Bictegravir | MT-4 | 1.4-5.6 | >10 | >1,785-7,142 | |
| Cabotegravir | MT-4 | 1.2-2.6 | >10 | >3,846-8,333 |
Note: EC50 and CC50 values can vary depending on the cell line, virus strain, and specific assay conditions.
Workflow Diagram
Caption: Workflow for an HIV-1 p24 antigen ELISA to determine antiviral activity.
Signaling Pathway: HIV-1 Integrase Catalytic Reactions
The following diagram illustrates the two key catalytic steps performed by HIV-1 integrase that are targeted by inhibitors.
Caption: Catalytic reactions of HIV-1 integrase and the point of inhibition by INSTIs.
Conclusion
The selection of an appropriate assay for measuring the antiviral activity of HIV-1 integrase inhibitors depends on the specific research question. Biochemical assays are invaluable for high-throughput screening and mechanistic studies, while cell-based assays provide a more comprehensive evaluation of a compound's potential as a therapeutic agent. By following the detailed protocols and considering the data presented in this document, researchers can effectively screen and characterize novel HIV-1 integrase inhibitors for their potential to combat HIV/AIDS.
References
- 1. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Raltegravir and Elvitagravir on HIV-1 Integrase Catalytic Reactions and on a Series of Drug-Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of HIV-1 Integrase Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize inhibitors of HIV-1 integrase (IN). The following sections describe both biochemical and cell-based screening methods, offering a comprehensive guide for the discovery and development of novel anti-retroviral agents targeting this critical viral enzyme.
Introduction to HIV-1 Integrase as a Drug Target
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a key enzyme essential for the replication of the virus. It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. This process involves two main catalytic activities: 3'-processing and strand transfer.[1] In 3'-processing, IN removes a dinucleotide from each 3' end of the viral DNA.[1] Subsequently, during the strand transfer step, the processed 3' ends of the viral DNA are covalently linked to the host cell's DNA.[1] Due to its crucial role in the viral life cycle and the absence of a homologous enzyme in humans, HIV-1 integrase is a well-established and attractive target for antiretroviral drug development.
Biochemical High-Throughput Screening Assays
Biochemical assays are fundamental in the initial stages of drug discovery, allowing for the direct measurement of an inhibitor's effect on the enzymatic activity of purified HIV-1 integrase. These assays are highly amenable to HTS formats.
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (HTRF) Assay
The HTRF assay is a robust, homogeneous (no-wash) assay format ideal for HTS, measuring the strand transfer activity of HIV-1 IN. This method offers high sensitivity and a large dynamic range.
Experimental Workflow: HTRF Assay
Caption: Workflow for the HIV-1 Integrase HTRF Assay.
Protocol: HTRF Assay for HIV-1 Integrase Strand Transfer Activity
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Dilute recombinant full-length HIV-1 IN to the desired concentration in the reaction buffer.
-
Prepare a solution containing a biotin-labeled donor DNA substrate and a Europium cryptate-labeled acceptor DNA substrate.
-
Prepare a detection solution containing Streptavidin-XL665.
-
-
Compound Dispensing:
-
Dispense test compounds and controls (e.g., known inhibitors like Raltegravir and DMSO as a negative control) into a low-volume 384-well plate.
-
-
Reaction:
-
Add the diluted HIV-1 IN to each well and pre-incubate with the compounds for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the DNA substrate mix to all wells.
-
Incubate the plate for 60-120 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding the Streptavidin-XL665 detection solution.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Normalize the data to controls and perform a dose-response curve fitting to determine the IC₅₀ values for active compounds.
-
3'-Processing Assay
This assay specifically measures the initial step of the integration process, the 3'-end processing of the viral DNA. A variety of detection methods can be employed, including fluorescence-based and PCR-based readouts.
Experimental Workflow: Fluorescence-Based 3'-Processing Assay
References
Application Note & Protocol: Preparation of Cell-Free HIV-1 Stocks for Inhibitor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
The in vitro evaluation of novel therapeutic agents against the Human Immunodeficiency Virus Type 1 (HIV-1) is a cornerstone of anti-retroviral drug discovery. A critical prerequisite for these studies is the availability of high-quality, well-characterized, and cell-free HIV-1 stocks. This document provides detailed protocols for the preparation, purification, and quantification of infectious cell-free HIV-1 stocks suitable for use in a variety of inhibitor screening and characterization assays. The methodologies described herein are designed to yield reproducible and reliable viral preparations, ensuring the accuracy and validity of downstream experimental results.
Overview of the Process
The generation of cell-free HIV-1 stocks involves several key stages:
-
Virus Production: Propagation of HIV-1 in susceptible cell lines, typically through transfection of proviral DNA or infection with a seed virus stock.
-
Harvesting: Collection of virus-containing cell culture supernatants.
-
Purification: Removal of cellular debris and other contaminants to obtain a clean viral preparation.
-
Quantification: Titration of the viral stock to determine its concentration, which is essential for standardizing inhibitor assays.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
Culture Media:
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and IL-2 (for PBMC cultures).[2]
-
-
Reagents for Transfection (for HEK293T cells):
-
Reagents for Virus Quantification:
-
HIV-1 p24 Antigen ELISA kit
-
Reverse Transcriptase (RT) Activity Assay kit
-
-
Other Reagents and Equipment:
-
Phosphate-Buffered Saline (PBS)
-
0.45 µm syringe filters
-
Ultracentrifuge and appropriate rotors/tubes
-
Sucrose solutions (e.g., 20% w/v in PBS)
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuges, etc.)
-
Protocol 1: HIV-1 Stock Production by Transient Transfection of HEK293T Cells
This method is widely used to generate high-titer, replication-competent HIV-1 stocks.
-
Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare the DNA-transfection reagent complex according to the manufacturer's instructions. For a T-75 flask, typically 20-30 µg of HIV-1 proviral DNA is used.
-
Add the complex to the cells and incubate at 37°C in a CO2 incubator.
-
-
Medium Change: After 12-16 hours, remove the transfection medium and replace it with fresh, complete DMEM.
-
Harvesting: At 48-72 hours post-transfection, collect the cell culture supernatant, which contains the viral particles.
-
Clarification: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any detached cells.
-
Filtration: Filter the clarified supernatant through a 0.45 µm syringe filter to remove remaining cellular debris.
-
Aliquoting and Storage: Aliquot the cell-free virus stock into sterile cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: HIV-1 Stock Production by Infection of T-cell Lines
This protocol is suitable for propagating T-cell line adapted (TCLA) strains of HIV-1.
-
Cell Preparation: Culture a T-cell line (e.g., CEM) in RPMI-1640 medium to a density of approximately 1 x 10^6 cells/mL.
-
Infection:
-
Infect the cells with a seed stock of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Incubate the infected cell culture at 37°C.
-
-
Monitoring Virus Production:
-
Every 2-3 days, collect a small aliquot of the culture supernatant to monitor virus production by measuring p24 antigen levels or RT activity.
-
At the same time, pellet the cells, resuspend them in fresh medium, and adjust the cell density to 1 x 10^6 cells/mL.
-
-
Harvesting: When virus production reaches its peak (as determined by p24 or RT levels), harvest the entire culture supernatant.
-
Clarification and Filtration: Follow steps 5 and 6 from Protocol 1.
-
Aliquoting and Storage: Aliquot and store the virus stock as described in Protocol 1.
Virus Purification (Optional but Recommended)
For studies requiring highly purified virus, an additional ultracentrifugation step can be included.
-
Ultracentrifugation: Layer the clarified and filtered viral supernatant onto a 20% sucrose cushion in an ultracentrifuge tube.
-
Pelleting: Centrifuge at high speed (e.g., 100,000 x g) for 2 hours at 4°C to pellet the virus particles.
-
Resuspension: Carefully decant the supernatant and resuspend the viral pellet in a small volume of cold PBS or culture medium.
-
Aliquoting and Storage: Aliquot the purified virus and store at -80°C.
Quantification of Viral Stocks
Accurate quantification of the viral stock is crucial for ensuring the reproducibility of inhibitor studies. Two common methods are described below.
HIV-1 p24 Antigen ELISA
The p24 capsid protein is a major structural component of the HIV-1 virion and its concentration in the supernatant correlates with the number of viral particles.
-
Kit and Sample Preparation: Use a commercial HIV-1 p24 Antigen ELISA kit and follow the manufacturer's instructions. Prepare serial dilutions of the viral stock.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for p24.
-
Add the diluted viral samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add the HRP substrate and stop the reaction.
-
-
Data Analysis: Read the absorbance at 450 nm and calculate the p24 concentration in the viral stock by comparing the sample readings to the standard curve.
Reverse Transcriptase (RT) Activity Assay
The RT enzyme is essential for the HIV-1 life cycle, and its activity in the supernatant is another indicator of viral quantity.
-
Kit and Sample Preparation: Use a commercial non-radioactive RT activity assay kit. Prepare serial dilutions of the viral stock.
-
Assay Procedure: The assay typically involves the reverse transcription of a template-primer hybrid using the RT in the viral sample, followed by the quantification of the newly synthesized DNA product via a colorimetric or fluorescent method.
-
Data Analysis: Quantify the RT activity based on the signal generated, and this can be correlated to the amount of virus.
Data Presentation
Quantitative data from the viral stock characterization should be summarized in a clear and concise table.
| Viral Stock ID | Production Method | Purification Method | p24 Concentration (ng/mL) | RT Activity (relative units) | Infectious Titer (TCID50/mL) |
| HIV-1_NL4-3_293T_001 | Transfection (HEK293T) | Filtration | 1500 | 1.2 x 10^6 | 1 x 10^5 |
| HIV-1_CEM_TCLA_002 | Infection (CEM) | Sucrose Cushion | 850 | 7.5 x 10^5 | 5 x 10^4 |
Note: The infectious titer (TCID50/mL) is determined by a separate infectivity assay, which is beyond the scope of this protocol but is a critical parameter for characterizing the biological activity of the viral stock.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Luciferase-Based HIV-1 Integrase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing luciferase-based assays in the screening and characterization of HIV-1 integrase (IN) inhibitors. The described methods offer high sensitivity, reproducibility, and suitability for high-throughput screening (HTS) campaigns.
Introduction to HIV-1 Integrase as a Drug Target
HIV-1 integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step for establishing a productive and persistent infection.[1] This enzyme carries out two key catalytic reactions: 3'-processing and strand transfer.[1] Inhibition of integrase activity presents a powerful therapeutic strategy to disrupt the viral life cycle. Luciferase-based assays have emerged as a robust platform for identifying and characterizing novel HIV-1 integrase inhibitors due to their high sensitivity and broad dynamic range.[2]
Principle of Luciferase-Based Assays for HIV-1 IN Inhibitor Screening
These assays typically employ a recombinant HIV-1 vector system where the viral genome is engineered to carry a luciferase reporter gene (e.g., from Firefly or Renilla).[3] When this vector infects a target cell line, successful integration of the viral DNA leads to the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is directly proportional to the level of viral integration. Therefore, a reduction in luciferase activity in the presence of a test compound indicates potential inhibition of HIV-1 integrase or other early-stage replication steps.
Application Note 1: Single-Cycle Infectivity Assay for HIV-1 IN Inhibitor Screening
This cell-based assay provides a quantitative measure of HIV-1 integration and is suitable for primary screening of compound libraries.
Experimental Workflow
Caption: Workflow of the single-cycle luciferase-based infectivity assay.
Detailed Protocol
Materials:
-
Target cells (e.g., HEK293T, TZM-bl, or primary human macrophages)
-
HIV-1 based lentiviral vector expressing Firefly luciferase
-
Vesicular Stomatitis Virus G protein (VSV-G) pseudotyping plasmid
-
Transfection reagent
-
Complete cell culture medium
-
Test compounds and known HIV-1 IN inhibitors (e.g., Raltegravir, Dolutegravir)
-
96-well or 384-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Production of Luciferase Reporter Virus:
-
Co-transfect HEK293T cells with the HIV-1 luciferase vector plasmid and a VSV-G pseudotyping plasmid using a suitable transfection reagent.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter and store at -80°C.
-
Determine the virus titer (e.g., by measuring p24 antigen levels or by a titration assay on target cells).
-
-
Cell Plating:
-
Seed target cells into 96-well or 384-well plates at a density that will result in 80-90% confluency at the time of infection.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds and control inhibitors in cell culture medium.
-
Remove the medium from the plated cells and add the compound dilutions. Include wells with no compound (virus control) and wells with no virus (cell control).
-
-
Infection:
-
Dilute the luciferase reporter virus to a predetermined multiplicity of infection (MOI) in cell culture medium.
-
Add the diluted virus to each well containing the test compounds.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Luminescence Measurement:
-
Remove the culture medium from the wells.
-
Lyse the cells by adding luciferase assay lysis buffer and incubate for at least 2 minutes at room temperature.
-
Add the luciferase substrate to each well.
-
Immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control.
-
Determine the 50% inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic regression model.
Application Note 2: Dual-Luciferase Assay for Simultaneous Assessment of Antiviral Activity and Cytotoxicity
This assay allows for the simultaneous measurement of HIV-1 inhibition and compound-induced cytotoxicity, helping to eliminate false positives from primary screens.
Principle
This method utilizes a target cell line that stably expresses a second reporter, typically Firefly luciferase, for cell viability assessment. The HIV-1 reporter virus expresses a different luciferase, such as Renilla luciferase. A reduction in Renilla luciferase activity indicates antiviral effect, while a decrease in Firefly luciferase activity suggests cytotoxicity.
Experimental Workflow
Caption: Workflow of the dual-luciferase assay for antiviral and cytotoxicity testing.
Detailed Protocol
Materials:
-
Target cell line stably expressing Firefly luciferase (e.g., R5CEM-FiLuc)
-
HIV-1 based lentiviral vector expressing Renilla luciferase
-
Dual-luciferase reporter assay system
-
Other materials as listed in Application Note 1.
Procedure:
-
Virus Production and Cell Plating: Follow steps 1 and 2 from the Single-Cycle Infectivity Assay protocol, using the Renilla luciferase vector.
-
Compound Addition and Infection: Follow steps 3 and 4 from the Single-Cycle Infectivity Assay protocol.
-
Luminescence Measurement:
-
After the incubation period, lyse the cells according to the dual-luciferase assay kit manufacturer's protocol.
-
First, add the Firefly luciferase substrate and measure the luminescence to determine cell viability.
-
Next, add the Renilla luciferase substrate (which also quenches the Firefly luciferase signal) and measure the luminescence to determine antiviral activity.
-
Data Analysis:
-
Calculate the percentage of inhibition of Renilla luciferase activity to determine antiviral potency (IC50).
-
Calculate the percentage of reduction in Firefly luciferase activity to determine the 50% cytotoxic concentration (CC50).
-
Calculate the Selectivity Index (SI) as CC50/IC50 to assess the therapeutic window of the compound.
Application Note 3: Time-of-Addition Assay for Mechanistic Studies
This assay helps to determine the specific stage of the HIV-1 life cycle that is targeted by an inhibitor.
Principle
Antiviral compounds are added at different time points post-infection. The time at which a compound loses its inhibitory effect corresponds to the completion of the viral replication step it targets. For integrase inhibitors, the inhibitory effect is expected to be lost after reverse transcription is complete but before significant integration has occurred.
Experimental Workflow
Caption: Workflow of the time-of-addition luciferase assay.
Detailed Protocol
Procedure:
-
Seed and infect target cells with the luciferase reporter virus as described previously. To synchronize the infection, pre-incubate the virus with the cells at 4°C for 1-2 hours, then wash and add fresh warm medium to start the infection.
-
At various time points post-infection (e.g., 0, 2, 4, 6, 8, 12, 18, 24 hours), add a high concentration (e.g., 10x IC50) of the test compound and known inhibitors targeting different replication steps (fusion, reverse transcription, integration).
-
Incubate all plates until a fixed time point (e.g., 48 hours) post-infection.
-
Measure luciferase activity as described previously.
Data Analysis:
-
Plot the percentage of inhibition as a function of the time of compound addition.
-
The time point at which the inhibitory activity of a compound significantly drops indicates the time window for its specific target in the viral life cycle. Integrase inhibitors are expected to lose activity around 18 hours post-infection.
Quantitative Data Summary
The following tables summarize representative data for known HIV-1 integrase inhibitors obtained from luciferase-based assays.
Table 1: IC50 Values of HIV-1 Integrase Inhibitors in Luciferase-Based Assays
| Inhibitor | IC50 (nM) | Assay System | Reference |
| Raltegravir | 9.15 | Single-cycle infectivity assay | |
| Dolutegravir | 1.07 | Single-cycle infectivity assay | |
| Elvitegravir | ~0.9 | Antiviral assay | |
| L-870,810 | ~4 | Antiviral assay against multidrug-resistant viruses | |
| 118-D-24 | >100 µM | Time-of-addition assay |
Table 2: High-Throughput Screening Parameters for Luciferase-Based HIV-1 Assays
| Parameter | Value | Assay Format | Reference |
| Z'-factor | ≥ 0.4 | General HTS assay | |
| Signal-to-Background (S/B) Ratio | >10 | General HTS assay | - |
Note: Specific Z'-factor and S/B ratios can vary depending on the cell line, virus preparation, and assay conditions. A Z'-factor of 0.5 or greater is generally considered excellent for HTS.
Conclusion
Luciferase-based assays offer a versatile and powerful platform for the discovery and characterization of HIV-1 integrase inhibitors. The protocols outlined in these application notes provide a foundation for implementing robust and reliable screening strategies in academic and industrial research settings. The high sensitivity, amenability to automation, and potential for multiplexing make these assays invaluable tools in the ongoing effort to develop novel antiretroviral therapies.
References
- 1. Biochemical screening assays to identify HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 3. Development of a Human Immunodeficiency Virus Vector-Based, Single-Cycle Assay for Evaluation of Anti-Integrase Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative PCR Methods to Assess HIV-1 Integrase Inhibitor Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Human Immunodeficiency Virus-1 (HIV-1) establishes a persistent infection by integrating its reverse-transcribed viral DNA into the host cell's genome, a crucial step catalyzed by the viral enzyme integrase (IN).[1][2][3] This integration is essential for the productive replication of the virus.[1][3] Consequently, HIV-1 integrase has become a prime target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) are a class of drugs that effectively block the integration process. Assessing the efficacy of these inhibitors requires robust and quantitative methods to measure the extent of viral DNA integration. Quantitative Polymerase Chain Reaction (qPCR) has emerged as a cornerstone technology for this purpose, offering sensitive and specific assays to quantify different forms of viral DNA.
This document provides detailed protocols and application notes for the primary qPCR-based methods used to evaluate the effectiveness of HIV-1 integrase inhibitors: the quantification of integrated proviral DNA and unintegrated 2-Long Terminal Repeat (2-LTR) circular DNA.
Mechanism of Integrase Inhibition and qPCR Readouts
HIV-1 integrase catalyzes two main reactions: 3'-processing, where it cleaves dinucleotides from each 3' end of the viral DNA, and strand transfer, where it covalently joins the processed viral DNA ends to the host chromatin. INSTIs bind to the active site of the integrase, preventing the strand transfer step.
When integration is blocked by an inhibitor, the viral DNA cannot insert into the host genome. Instead, it is shunted into alternative pathways within the nucleus, leading to the formation of circular DNA species by host cell DNA repair mechanisms. The most stable and specific of these are 2-LTR circles, which are formed by the ligation of the two ends of the linear viral DNA. Therefore, the efficacy of an integrase inhibitor can be assessed by two key qPCR measurements:
-
A decrease in the amount of integrated HIV-1 DNA .
-
An increase in the amount of unintegrated 2-LTR circular DNA .
General Experimental Workflow
The overall process for assessing inhibitor efficacy involves cell culture, infection, treatment, DNA extraction, and finally, qPCR analysis.
Protocol 1: Quantification of Integrated HIV-1 DNA by Alu-gag Nested qPCR
This method is considered the gold standard for specifically quantifying integrated proviral DNA. It relies on a nested PCR approach. The first PCR round uses a forward primer that binds to highly abundant, repetitive Alu elements within the human genome and a reverse primer specific to the HIV-1 gag gene. Exponential amplification only occurs when the virus is integrated into the host genome, bringing an Alu sequence and the gag gene into proximity on the same DNA strand. A second-round quantitative PCR then amplifies a region within the LTR of the first-round product, providing sensitivity and specificity.
Methodology
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from treated and control cells using a commercial kit (e.g., QIAamp DNA Mini Kit). Quantify DNA and normalize the concentration for all samples.
-
First-Round PCR (Preamplification):
-
Set up reactions in a final volume of 50 µL.
-
Combine sample DNA (0.5 - 1.0 µg) with a master mix containing primers for Alu and gag.
-
Control Reaction: For each sample, set up a parallel reaction containing only the gag reverse primer to measure background amplification from unintegrated DNA.
-
Run the PCR using a thermal cycler with conditions optimized for long-range amplification.
-
-
Second-Round qPCR:
-
Use the product from the first-round PCR as a template (e.g., 5-7 µL).
-
Perform a real-time qPCR using primers and a probe specific for the HIV-1 LTR region.
-
Quantification is achieved using a standard curve generated from serial dilutions of DNA from a cell line with a known number of integrated proviruses (e.g., ACH-2 cells).
-
Primer & Probe Sequences (Representative)
| Target | Name | Sequence (5' -> 3') |
|---|---|---|
| 1st Round | Alu Forward | GCCTCCCAAAGTGCTGGGATTACAG |
| gag Reverse | GTTCCTGCTATGTCACTTCC | |
| 2nd Round | LTR Forward | GCCTCAATAAAGCTTGCCTTGA |
| LTR Reverse | TCCACACTGACTAAAAGGGTC TGA |
| | LTR Probe | (FAM)-CCAGAGTCACACAACAGACGGGCACA-(TAMRA) |
Protocol 2: Quantification of 2-LTR Circular HIV-1 DNA
This assay directly quantifies the accumulation of 2-LTR circles, a key marker of blocked integration. The primers are designed to span the unique junction formed when the two LTRs are ligated head-to-tail. This makes the assay highly specific for this circular form of unintegrated DNA.
Methodology
-
DNA Extraction: Isolate total DNA from treated and control cells. For enhanced sensitivity, some protocols recommend procedures to separate low molecular weight circular DNA from high molecular weight genomic DNA.
-
Quantitative PCR:
-
Perform a single-step real-time qPCR using primers and a probe designed to amplify the 2-LTR junction.
-
Use 0.5 - 1.0 µg of total DNA per reaction.
-
Quantify against a standard curve prepared from a plasmid containing the 2-LTR junction sequence.
-
Primer & Probe Sequences (Representative)
| Target | Name | Sequence (5' -> 3') |
|---|---|---|
| qPCR | 2-LTR Forward | CGTCT GTTGTGTGACTCTGGTAAC |
| 2-LTR Reverse | CTTGAGCCTTTGAGAGCTCTCT | |
| 2-LTR Probe | (FAM)-TAGTGTGTGCCCGTCTGTTGTGTGAC-(TAMRA) |
(Note: Sequences may vary between publications. The forward primer often targets the U3 region and the reverse targets the U5 region, spanning the junction.)
Data Presentation and Interpretation
Quantitative data should be summarized to clearly show the dose-dependent effects of the inhibitor. Results are typically normalized to a housekeeping gene (e.g., RNase P) or expressed as copies per microgram of input DNA or per million cells.
Table 1: Effect of an Integrase Inhibitor on Integrated HIV-1 DNA
| Inhibitor Conc. (nM) | Integrated DNA (copies/10^6 cells) | % Inhibition |
|---|---|---|
| 0 (No Drug) | 15,200 ± 1,150 | 0% |
| 1 | 8,100 ± 750 | 46.7% |
| 10 | 2,500 ± 310 | 83.6% |
| 100 | 450 ± 90 | 97.0% |
| Raltegravir (1 µM) | 210 ± 55 | 98.6% |
Table 2: Effect of an Integrase Inhibitor on 2-LTR Circular DNA
| Inhibitor Conc. (nM) | 2-LTR Circles (copies/10^6 cells) | Fold Increase (vs. No Drug) |
|---|---|---|
| 0 (No Drug) | 350 ± 60 | 1.0 |
| 1 | 1,200 ± 150 | 3.4 |
| 10 | 4,500 ± 420 | 12.9 |
| 100 | 9,800 ± 890 | 28.0 |
| Raltegravir (1 µM) | 12,500 ± 1,100 | 35.7 |
(Note: Data presented are illustrative and do not represent actual experimental results.)
Interpretation: A potent and specific HIV-1 integrase inhibitor will demonstrate a clear dose-dependent decrease in the levels of integrated HIV-1 DNA and a corresponding dose-dependent increase in 2-LTR circular DNA. The IC50 (half-maximal inhibitory concentration) can be calculated from the integrated DNA data, providing a quantitative measure of the compound's efficacy.
References
- 1. Detecting HIV-1 integration by repetitive-sampling Alu-gag PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative PCR used to Assess HIV-1 Integration and 2-LTR Circle Formation in Human Macrophages, Peripheral Blood Lymphocytes and a CD4+ Cell Line | springermedizin.de [springermedizin.de]
Application of Allosteric Integrase Inhibitors in Studying HIV-1 Virion Maturation
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the primary therapeutic target of HIV-1 integrase inhibitors is the prevention of viral DNA integration into the host genome, a distinct class of these inhibitors, known as Allosteric Integrase Inhibitors (ALLINIs), has emerged as a powerful tool for studying the late stages of the viral life cycle, specifically virion maturation.[1][2][3] Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, ALLINIs bind to a different site on the integrase, inducing a secondary effect that disrupts the proper assembly and maturation of new virus particles.[3][4] This unique mechanism of action provides researchers with a valuable pharmacological tool to dissect the intricate processes of HIV-1 assembly and maturation.
ALLINIs function by promoting the aberrant multimerization of the HIV-1 integrase protein during the late phase of viral replication. This leads to the mislocalization of the viral ribonucleoprotein (RNP) complex, which contains the viral genome and essential enzymes, outside of the condensing conical capsid core. The resulting virions are morphologically defective, often exhibiting an eccentric core, and are non-infectious. This phenotype closely resembles that of certain class II integrase mutant viruses, providing a chemical means to study the role of integrase in the structural formation of the virion.
These application notes provide an overview of the use of ALLINIs in studying HIV-1 virion maturation, including quantitative data on their effects and detailed protocols for key experiments.
Data Presentation
The following tables summarize the quantitative effects of various ALLINIs on HIV-1 replication and virion maturation.
Table 1: Antiviral Activity of Allosteric Integrase Inhibitors (ALLINIs)
| Compound | Virus Strain | Cell Line | Assay Type | EC50 | Reference |
| BI-1001 | HIV-1 NL4-3 | SupT1 | Spreading infection | 5.8 µM | |
| BI-1001 | HIV-Luc | SupT1 | Single-cycle infection (producer cell treatment) | 1.9 ± 0.2 µM | |
| BI-D | HIV-Luc | HEK293T/SupT1 | Single-cycle infection (producer cell treatment) | ~0.9 µM | |
| BI-D | HIV-Luc | HEK293T/SupT1 | Single-cycle infection (target cell treatment) | ~2.4 µM | |
| Pirmitegravir (PIR) | HIV-1 NL4-3 | HEK293T/TZM-bl | Single-cycle infectivity | Not specified | |
| BI-224436 | HIV-1 NL4-3 | MT4 | Multiple-round infection | Not specified | |
| S-I-82 | HIV-1 NL4-3 | MT4 | Multiple-round infection | Not specified | |
| BDM-2 | HIV-1 NL4-3 | MT4 | Multiple-round infection | Not specified | |
| MUT871 | HIV-1 NL4-3 | MT4 | Multiple-round infection | Not specified |
Table 2: Effect of ALLINIs on HIV-1 Virion Morphology
| Compound | Virus Strain | Producer Cell Line | Virion Morphology (% of total particles) | Reference |
| Mature | Eccentric | |||
| BI-D | HIV-1 NL4-3 | HEK293T | ~8% | ~89% |
| BI-1001 | HIV-1 NL4-3 | HEK293T | ~17% | ~76% |
| Control (DMSO) | HIV-1 NL4-3 | HEK293T | ~93% | Not specified |
Signaling Pathways and Experimental Workflows
Mechanism of Action of ALLINIs on Virion Maturation
The following diagram illustrates the proposed mechanism by which ALLINIs disrupt HIV-1 virion maturation.
Caption: Mechanism of ALLINI-mediated inhibition of HIV-1 maturation.
Experimental Workflow for Studying ALLINI Effects
The diagram below outlines a typical experimental workflow to assess the impact of ALLINIs on HIV-1 virion maturation.
References
- 1. Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the Analyses of Inhibitor-Induced Aberrant Multimerization of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HIV-1 Integrase-Based Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 integrase (IN) based antiviral assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during HIV-1 IN assays, providing potential causes and solutions in a straightforward question-and-answer format.
In Vitro Assays (3'-Processing and Strand Transfer)
Q1: Why is the signal from my positive control (integrase alone) too low?
A: A low signal in your positive control can be due to several factors related to the enzyme, substrate, or reaction conditions.
-
Potential Cause: Inactive or degraded integrase enzyme.
-
Solution:
-
Ensure proper storage of the HIV-1 integrase protein at -20°C or colder.
-
Avoid multiple freeze-thaw cycles; aliquot the enzyme into smaller working volumes.
-
Before use, thaw the enzyme on ice and spin it down briefly (e.g., 10,000 RPM for 5 seconds) to collect the contents at the bottom of the tube.
-
Consider increasing the enzyme concentration in the reaction. A typical starting dilution is 1:300, but you may need to optimize this to as high as 1:250.
-
-
Potential Cause: Suboptimal reaction buffer or component concentrations.
-
Solution:
-
Confirm the reaction buffer has the correct pH and ionic strength.
-
Ensure the presence of the required divalent metal cofactor, typically Mg²⁺ or Mn²⁺.[1] The preference for a specific cation can be substrate-dependent.
-
Optimize the concentrations of both the donor and target DNA substrates.
-
-
Potential Cause: Insufficient incubation time.
-
Solution:
-
Increase the incubation time for the enzymatic reaction (e.g., to 30 minutes at 37°C).
-
If using a colorimetric or fluorometric detection method, you may also need to increase the substrate incubation time for signal development (e.g., TMB incubation to 20-30 minutes).
-
Q2: My assay background is too high. What can I do to reduce it?
A: High background can mask the specific signal and reduce the assay window.
-
Potential Cause: Contaminated or old reaction buffer.
-
Solution:
-
Prepare fresh reaction buffer. If the buffer contains reducing agents like BME, it should be used within a week.
-
Ensure all buffer components are of high purity and are not contaminated.
-
-
Potential Cause: Inefficient washing steps.
-
Solution:
-
Increase the number of washing steps (e.g., five times with 300 μL of wash buffer for a 96-well plate).
-
Ensure complete removal of liquid from the wells after each wash by patting the plate on absorbent paper.
-
-
Potential Cause: Non-specific binding of detection reagents.
-
Solution:
-
Ensure that the blocking step is performed efficiently (e.g., 200 μL of blocking buffer per well and incubate for 30 minutes at 37°C).
-
Q3: I'm observing inconsistent results between replicate wells. What could be the cause?
A: Variability between replicates can compromise the reliability of your results.
-
Potential Cause: Pipetting errors or improper mixing.
-
Solution:
-
Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
-
Gently mix the contents of the wells after adding reagents by tapping the plate.
-
-
Potential Cause: "Edge effects" in the microplate.
-
Solution:
-
To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for critical samples. Fill them with buffer or water instead.
-
-
Potential Cause: Minor deviations in the protocol.
-
Solution:
-
Adhere strictly to the incubation times and temperatures specified in the protocol. Small variations can lead to significant differences in results.
-
Cell-Based Assays (Lentiviral Transduction)
Q4: My lentiviral transduction efficiency is very low. How can I improve it?
A: Low transduction efficiency is a common problem in cell-based assays.
-
Potential Cause: Low viral titer.
-
Solution:
-
Concentrate the viral supernatant using methods like ultracentrifugation or commercially available concentration reagents.
-
Determine the infectious titer of your viral stock to accurately calculate the required Multiplicity of Infection (MOI).
-
Increase the amount of virus used for transduction.
-
-
Potential Cause: Target cells are difficult to transduce.
-
Solution:
-
Use a transduction enhancer like Polybrene® (typically 8 µg/mL) or protamine sulfate to neutralize the charge repulsion between the virus and the cell membrane. Note that some cell lines may be sensitive to these reagents, so it's important to determine the optimal concentration and check for toxicity.
-
-
Potential Cause: Poor quality of target cells.
-
Solution:
-
Ensure cells are healthy, actively dividing, and free from contamination (e.g., mycoplasma).
-
Plate cells at an optimal density so they are approximately 70% confluent on the day of transduction.
-
Q5: The viability of my target cells is low after transduction. What should I do?
A: Cell toxicity can be caused by the viral particles themselves or other components in the transduction cocktail.
-
Potential Cause: Toxicity from the lentiviral particles.
-
Solution:
-
Reduce the amount of virus used for transduction (lower the MOI).
-
Decrease the incubation time of the virus with the cells. An incubation as short as 4 hours can be sufficient.
-
Change the media 24 hours post-infection to remove the virus-containing medium.
-
-
Potential Cause: Sensitivity to transduction enhancers.
-
Solution:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration of Polybrene® or other enhancers for your specific cell line.
-
Q6: I am not seeing any expression of my reporter gene (e.g., GFP) after transduction.
A: Lack of reporter gene expression can be due to issues with the viral vector or the transduction process.
-
Potential Cause: Inefficient transduction.
-
Solution:
-
Refer to the troubleshooting steps for low transduction efficiency (Q4).
-
-
Potential Cause: Delayed expression in the target cell line.
-
Solution:
-
Allow more time for reporter gene expression. While expression is often detectable within 48-72 hours, some cell lines may require a longer period.
-
-
Potential Cause: Issues with the lentiviral vector construct.
-
Solution:
-
Verify the integrity of your plasmid DNA used for virus production.
-
Ensure that the promoter driving your reporter gene is active in your target cell line.
-
Interpreting Results
Q7: How do I interpret an "indeterminate" or "equivocal" result in my antiviral assay?
A: An indeterminate result is one that is not clearly positive or negative and can arise from several factors.
-
Potential Cause: The compound has borderline activity at the tested concentration.
-
Solution:
-
Re-test the compound over a wider range of concentrations to establish a clear dose-response curve and determine the IC50.
-
-
Potential Cause: Interference from the test compound.
-
Solution:
-
Some compounds may interfere with the assay readout (e.g., autofluorescence, light scattering). Run a control with the compound in the absence of the enzyme or cells to check for such effects.
-
-
Potential Cause: Recent infection in cell-based assays.
-
Solution:
-
In some cases, particularly in early stages of infection, the viral markers may not be strongly positive. If applicable, re-testing after a longer incubation period may provide a clearer result.
-
Quantitative Data Summary
The following tables provide reference values for various parameters in HIV-1 integrase assays. These values can serve as a benchmark for optimizing your experiments.
Table 1: Troubleshooting Guide for In Vitro HIV-1 Integrase Assays
| Problem | Potential Cause | Recommended Solution |
| Integrase alone signal > 3.0 (OD) | Reaction is too concentrated. | Dilute the stopped reaction 1:1 with dH2O. Use a higher dilution of the integrase enzyme (e.g., 1:350). |
| Integrase alone signal < 0.5 (OD) | Insufficient enzyme activity or detection. | Use a lower dilution of the integrase enzyme (e.g., 1:250). Increase the TMB incubation time to 20-30 minutes. |
| High background (> 0.35 OD) | Contaminated buffer or insufficient washing. | Replace the reaction buffer. Review and optimize the plate washing steps. |
| Blue staining in wells | Premature reading. | Add the stop solution before reading the plate, or read at 405 nm instead of 450 nm. |
Table 2: Typical IC50 Values for a Known HIV-1 Integrase Inhibitor (Raltegravir) in Different Assay Formats
| Assay Type | Cell Line/System | Typical IC50 (nM) |
| Strand Transfer Assay | Recombinant IN | 5 - 20 |
| 3'-Processing Assay | Recombinant IN | > 10,000 |
| Single-Round Infectivity Assay | HEK293T cells | 2 - 10 |
| Multi-Round Replication Assay | MT-4 cells | 1 - 5 |
Note: IC50 values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations, and the cell line used.
Experimental Protocols
Detailed Methodology: In Vitro HIV-1 Integrase 3'-Processing Assay (Real-Time PCR-Based)
This protocol is adapted from a novel real-time PCR-based assay for detecting 3'-processing activity.
-
Substrate Preparation:
-
Design a biotinylated double-stranded oligonucleotide that mimics the HIV-1 LTR U5 end. The biotin label should be on the 3' end of the sense strand.
-
-
Enzymatic Reaction:
-
In a reaction tube, incubate the biotinylated LTR substrate with purified recombinant HIV-1 integrase in an appropriate reaction buffer at 37°C.
-
The integrase will cleave the two terminal nucleotides from the 3' end, removing the biotin label from the main oligonucleotide.
-
-
Capture and Detection:
-
Transfer the reaction mixture to an avidin-coated PCR tube.
-
Wash the tube to remove the unprocessed LTR substrate, while the cleaved, biotinylated dinucleotide remains bound to the avidin.
-
The amount of unprocessed LTR substrate remaining in the supernatant is then quantified using real-time PCR with specific primers and a probe.
-
-
Data Analysis:
-
A higher Ct value in the real-time PCR indicates greater 3'-processing activity, as more of the substrate has been cleaved and thus less is available for amplification.
-
Inhibitors of 3'-processing will result in a lower Ct value compared to the no-inhibitor control.
-
Detailed Methodology: Lentiviral Transduction for Antiviral Assay
This is a general protocol for transducing target cells with lentiviral particles.
-
Cell Plating (Day 1):
-
Plate your target cells in a multi-well plate at a density that will result in approximately 70% confluency on the following day.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Transduction (Day 2):
-
Thaw the lentiviral particles on ice.
-
Prepare fresh culture medium containing Polybrene® at a final concentration of 8 µg/mL.
-
Remove the old medium from the cells and replace it with the Polybrene®-containing medium.
-
Add the desired amount of lentiviral particles to the cells based on the calculated MOI.
-
Gently swirl the plate to mix and incubate overnight at 37°C.
-
-
Medium Change and Selection (Day 3 onwards):
-
After 24 hours, remove the virus-containing medium and replace it with fresh culture medium.
-
If your vector contains a selection marker (e.g., puromycin resistance), you can begin antibiotic selection 24-48 hours post-transduction.
-
Maintain the cells under selection, changing the medium every few days, until a stable population of transduced cells is established.
-
-
Assay Readout:
-
The expression of a reporter gene (e.g., GFP, luciferase) or the effect of the transduced gene can be assayed at an appropriate time point, typically 48-72 hours post-transduction or after selection.
-
Visualizations
HIV-1 Integration Pathway
The following diagram illustrates the key steps of HIV-1 integration into the host genome, which are the targets of integrase inhibitors.
Caption: The HIV-1 integration pathway from reverse transcription to provirus formation.
Troubleshooting Workflow for Low Transduction Efficiency
This decision tree provides a logical workflow for troubleshooting low lentiviral transduction efficiency.
Caption: A decision tree for troubleshooting low lentiviral transduction efficiency.
References
Technical Support Center: Optimizing HIV-1 Integrase Inhibitor Concentration in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 integrase inhibitors in cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before testing a new HIV-1 integrase inhibitor?
A1: Before evaluating the antiviral efficacy of a new inhibitor, it is crucial to first determine its cytotoxicity. This ensures that the observed reduction in viral replication is due to the specific action of the inhibitor and not simply because the cells are dying. A standard cytotoxicity assay, such as an MTT or ATP-based assay, should be performed to determine the 50% cytotoxic concentration (CC50).[1][2] This value helps establish a therapeutic window for your compound.
Q2: How do I choose the appropriate cell line for my experiments?
A2: The choice of cell line depends on the specific research question and the type of assay.
-
For initial screening and high-throughput assays: TZM-bl cells, which express luciferase and β-galactosidase upon HIV-1 entry and integration, are widely used.[2]
-
For studying viral replication in a more physiologically relevant context: T-cell lines like MT-2 or CEM-GFP are suitable.[3][4]
-
For producing viral stocks: HEK 293T cells are commonly used due to their high transfectability.
-
For primary cell experiments: Peripheral blood mononuclear cells (PBMCs) provide a model that is closer to the in vivo environment.
Q3: What is the difference between a single-round and a multi-round infectivity assay?
A3:
-
Single-round infectivity assays are generally preferred for evaluating inhibitors as they measure the effect of the drug on a single cycle of viral replication. This provides a more direct measure of the inhibitor's potency. These assays often use reporter viruses that are incapable of spreading to new cells.
-
Multi-round infectivity assays allow the virus to replicate and spread through the culture over several days. While these assays can provide information about the long-term effects of an inhibitor, they can sometimes fail to detect subtle but clinically significant antiviral activity.
Q4: How do I interpret the IC50 and CC50 values?
A4:
-
IC50 (50% inhibitory concentration): This is the concentration of the inhibitor required to reduce viral replication by 50%. A lower IC50 value indicates a more potent inhibitor.
-
CC50 (50% cytotoxic concentration): This is the concentration of the compound that causes the death of 50% of the cells.
-
Selectivity Index (SI): The ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI is desirable, as it indicates that the compound is effective against the virus at concentrations that are not harmful to the cells.
Troubleshooting Guides
Problem 1: My inhibitor shows high cytotoxicity at concentrations where I expect to see antiviral activity.
-
Possible Cause: The compound may have off-target effects or inherent toxicity.
-
Troubleshooting Steps:
-
Re-evaluate the CC50: Perform a careful dose-response cytotoxicity assay using a sensitive method like an ATP-based luminescence assay.
-
Reduce Incubation Time: For initial antiviral assays, a shorter incubation period (e.g., 48 hours) might be sufficient to detect an effect before significant cytotoxicity occurs.
-
Chemical Modification: If the compound belongs to a known chemical series, consider synthesizing and testing analogs to identify modifications that reduce toxicity while maintaining antiviral activity.
-
Problem 2: I am not observing a clear dose-response relationship; the inhibition is inconsistent across different concentrations.
-
Possible Cause: Issues with compound solubility, stability, or experimental variability.
-
Troubleshooting Steps:
-
Check Compound Solubility: Ensure your inhibitor is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is low (typically <1%) and consistent across all wells.
-
Verify Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate serial dilutions.
-
Increase Replicates: Use triplicate or quadruplicate wells for each concentration to improve statistical power and identify outliers.
-
Optimize Assay Readout: Ensure the readout method (e.g., p24 ELISA, luciferase activity) is within its linear range.
-
Problem 3: My inhibitor is potent in biochemical assays but shows weak or no activity in cell-based assays.
-
Possible Cause: Poor cell permeability, rapid metabolism of the compound by the cells, or efflux by cellular transporters.
-
Troubleshooting Steps:
-
Assess Cell Permeability: This can be challenging but can be indirectly inferred. If structurally related compounds with different physicochemical properties are available, their activity can be compared.
-
Modify Experimental Protocol: Pre-incubating the cells with the inhibitor for a few hours before adding the virus may increase its intracellular concentration.
-
Consider Different Cell Lines: Some cell lines may have higher levels of efflux pumps that actively remove the compound. Testing in a different cell line might yield different results.
-
Experimental Protocols
Protocol 1: Determination of Cytotoxicity (CC50)
This protocol is based on an ATP-dependent luminescence assay.
-
Cell Seeding: Seed the chosen cell line (e.g., TZM-bl, MT2) in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Dilution: Prepare serial dilutions of the inhibitor in culture medium. Ensure the final solvent concentration is consistent and non-toxic.
-
Treatment: Add the diluted compounds to the cells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Lysis and ATP Detection:
-
Add 50 µL of a cell lysis buffer to each well and shake for 5 minutes.
-
Add 50 µL of a reconstituted ATP detection reagent to each well.
-
Shake for another 5 minutes and then incubate at room temperature for 20 minutes to allow the luminescent signal to develop.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Single-Round Infectivity Assay (Luciferase Reporter)
This protocol is adapted for use with a luciferase reporter virus and a suitable target cell line.
-
Cell Seeding: Seed target cells (e.g., TZM-bl) in a 96-well plate and incubate for 24 hours.
-
Inhibitor Pre-incubation: Add serial dilutions of the inhibitor to the cells and incubate for a minimum of 3 hours at 37°C to allow for compound uptake.
-
Infection: Add a predetermined amount of HIV-1 reporter virus (e.g., expressing luciferase) to each well. Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luciferase Assay:
-
Remove the culture supernatant.
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Quantitative Data Summary
The following tables summarize typical concentration ranges for cytotoxicity and antiviral activity of HIV-1 integrase inhibitors. Note that these values are highly dependent on the specific compound, cell line, and experimental conditions.
Table 1: Example Cytotoxicity (CC50) and Inhibitory (IC50) Concentrations
| Compound Class | Example Compound | Typical IC50 Range (nM) | Typical CC50 Range (µM) | Target Cell Line | Reference |
| Diketo Acid | L-731,988 | ~20,000 (for strand transfer) | >100 | T-cells | |
| INSTI | Raltegravir | 2-5 (biochemical), 0.5-1.5 (cellular) | >100 | Various | |
| Coumarin Analog | Compound 1 | 1,500 | Not specified | In vitro | |
| Indole Derivative | CHI-1043 | Sub-micromolar | Not specified | Cell culture |
Table 2: Antiviral Activity of Combined Inhibitors Against Drug-Resistant HIV-1
| Inhibitor Combination | Target | IC50 (µM) in PBMCs |
| Gen-1 (Entry Inhibitor) | Individual | 20.0 |
| M522 (Integrase Inhibitor) | Individual | 2.2 |
| G4N (Transcription Inhibitor) | Individual | 14.0 |
| Gen-1 + M522 + G4N | Combination | 1.2 |
| Data from Hilaris Publisher, 2024 |
Visualizations
Caption: HIV-1 integration signaling pathway.
Caption: Workflow for a single-round infectivity assay.
References
- 1. Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Technical Support Center: Refinement of HIV-IN-1 Delivery in In Vivo Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the in vivo delivery of Human Immunodeficiency Virus Type 1 Integrase (HIV-1 IN).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vivo experiments involving the delivery of HIV-1 IN, primarily through viral and non-viral vectors.
Viral Vector-Based Delivery (Lentivirus/AAV)
Q1: Why am I observing low transduction efficiency or low protein expression in my target tissue?
A: Low transduction efficiency is a frequent challenge. Several factors, from vector production to in vivo administration, can contribute to this issue.[1][2]
-
Suboptimal Viral Titer: The concentration of infectious viral particles (functional titer) might be too low. Titer measurement by methods like RT-qPCR can overestimate the number of effective particles.[1][2]
-
Solution: Validate your titer using a functional assay, such as transducing a reporter cell line (e.g., 293T cells) with serial dilutions of your vector.[2] Concentrate the viral supernatant using methods like ultracentrifugation if the titer is consistently low.
-
-
Poor Vector Quality: The quality of the plasmid DNA used for transfection can significantly impact the final vector. Ensure you are using high-purity, "transfection-grade" DNA. Additionally, the health of the packaging cell line (e.g., HEK293T) is crucial; ensure cells are at an optimal confluency (50-80%) and free of contamination.
-
Vector Design: Large gene inserts can reduce packaging efficiency and result in unstable viral particles. Also, avoid placing foreign polyadenylation signals between the LTR elements, as this can cause premature truncation of the viral RNA.
-
In Vivo Administration: The route and technique of administration are critical. For systemic delivery, ensure proper intravenous injection. For localized delivery (e.g., intracranial, intramuscular), verify the accuracy of the injection site.
Q2: My in vivo experiment is showing high immunogenicity or toxicity. What are the likely causes and solutions?
A: The immune system is evolved to recognize and fight viruses, making immune responses a significant hurdle for viral vector-based therapies. Both innate and adaptive immune responses can target the vector capsid or the transgene product.
-
Immune Response to Vector: Viral vectors can trigger innate immune responses and the production of neutralizing antibodies, which can prevent effective re-administration of the vector. High vector doses can also lead to toxicity, including hepatotoxicity or complement activation with AAV vectors.
-
Solution:
-
Dose Optimization: Use the minimum effective dose to reduce toxicity. Studies in mice have shown that very high doses can lead to acute toxicity.
-
Vector Engineering: Use less immunogenic capsids or switch serotypes to avoid pre-existing immunity.
-
Immunosuppression: A transient immunosuppressive regimen can be employed to blunt T-cell responses against the vector.
-
-
-
Immune Response to Transgene Product: If the HIV-1 IN protein is recognized as foreign, it can elicit an immune response, leading to the clearance of transduced cells.
-
Solution: Strategies to "hide" the transgene product from the immune system, such as expressing it only in specific cell types, can be explored. Incorporating microRNA target sites into the transgene's transcript can prevent its expression in antigen-presenting cells.
-
Non-Viral Vector-Based Delivery (Nanoparticles)
Q3: The delivery efficiency of my enzyme-loaded nanoparticles is low. How can I improve it?
A: Non-viral vectors face significant extracellular and intracellular barriers, including clearance by phagocytes, crossing endothelial linings, cellular uptake, and endosomal escape.
-
Poor Bioavailability & Stability: Nanoparticles can be rapidly cleared from circulation. Their stability and cargo protection are paramount.
-
Solution: Encapsulating the enzyme within materials like silica can improve stability and shield it from the immune system. Surface modifications, such as PEGylation, can reduce immune recognition, although this may sometimes reduce enzymatic activity. Bio-mimetic coatings, like using red blood cell membranes, can also prolong circulation.
-
-
Inefficient Cellular Uptake: For effective delivery, nanoparticles must be internalized by target cells.
-
Solution: Functionalize the nanoparticle surface with targeting ligands (e.g., antibodies, peptides) that bind to specific receptors on the target cells, promoting receptor-mediated endocytosis. Cell-penetrating peptides (CPPs) can also be attached to improve cellular uptake.
-
-
Lack of Endosomal Escape: Once endocytosed, the nanoparticle must release its cargo into the cytoplasm to be effective, avoiding degradation in lysosomes.
-
Solution: Design stimuli-responsive nanoparticles that change conformation in the acidic environment of the endosome, facilitating cargo release.
-
Q4: How can I track the biodistribution and confirm target engagement of my delivery vector in vivo?
A: Understanding where the vector goes and whether it reaches the target tissue is crucial for safety and efficacy assessment.
-
Solution: Biodistribution is typically assessed by sacrificing animals at various time points and measuring vector genomes in different tissues using quantitative PCR (qPCR). For more advanced tracking, vectors can be radiolabeled (e.g., with 125I or 111In) to provide a detailed quantification of both intact and internalized/degraded vectors at the tissue level. This can help differentiate between vectors in the extracellular matrix versus those that have been successfully internalized by cells.
Quantitative Data Summary
Table 1: Comparison of In Vivo Vector Dosing and Outcomes
| Vector Type | Model | Dose | Key Outcome | Reference |
| Lentivirus (LV) | ADA-deficient Mice | 5.0 x 109 TU/kg | Did not survive past day 30 | |
| Lentivirus (LV) | ADA-deficient Mice | 5.0 x 1010 TU/kg | Survived with good immune reconstitution | |
| AAV2/8 | Pompe Disease Mice | 1.6 x 1013 vp/kg | No significant toxicity; reduced glycogen accumulation | |
| Lentivirus (αCD20) | RAG2-/-γc-/- Mice | 100 x 106 TU/mouse | Targeted transduction of human B cells |
TU: Transducing Units; vp: vector particles.
Table 2: Biodistribution of AAV Vectors in Mice
| AAV Serotype | Administration | Primary Organs of Accumulation (Early Time Points) | Method | Reference |
| AAV9 / AAV-PHP.eB | Systemic (IV) | Liver, Spleen | Radiolabeling (125I / 111In) | |
| AAV1 | Intradiaphragmatic | Diaphragm, Liver, Spleen, Heart | qPCR |
Experimental Protocols
Protocol 1: Production and In Vivo Delivery of Lentiviral Vectors to Peritoneal Macrophages in Mice
This protocol is adapted from methodologies for robust in vivo transduction of tissue-resident macrophages.
1. Lentivirus Production and Purification:
- Cell Culture: Plate HEK293T cells in a suitable vessel. Ensure cells are healthy and at optimal density for transfection.
- Transfection: Prepare a mix of the lentiviral transfer plasmid (carrying the HIV-1 IN gene), a packaging plasmid (e.g., pΔ8.9), and an envelope plasmid (e.g., VSV-G). Use a suitable transfection reagent and add the mixture to the HEK293T cells.
- Harvesting: Collect the cell culture supernatant containing the viral particles 48-72 hours post-transfection.
- Purification & Concentration: Clarify the supernatant by centrifugation to remove cell debris. Concentrate the virus by ultracentrifugation, potentially over a sucrose cushion, to increase the viral titer. Resuspend the viral pellet in a suitable sterile buffer (e.g., AimV medium).
2. Lentivirus Titration:
- Plate a reporter cell line, such as Jurkat T cells, in a 24-well plate.
- Infect the cells with serial dilutions of your concentrated lentivirus stock.
- After 48-72 hours, assess the percentage of transduced cells (e.g., by measuring a fluorescent reporter like GFP via flow cytometry).
- Calculate the infectious titer in Transducing Units per mL (TU/mL).
3. In Vivo Administration:
- Animal Model: Use appropriate mouse strain and adhere to all institutional animal care and use guidelines.
- Injection: For targeting peritoneal macrophages, perform an intraperitoneal (i.p.) injection of the lentiviral vector. A typical volume might be 100-200 µL per mouse.
- Monitoring: Monitor the animals for any adverse effects.
4. Analysis of Transduction:
- At desired time points (e.g., 3, 7, or 14 days post-injection), euthanize the mice.
- Collect peritoneal cells via lavage.
- Use flow cytometry to identify the target cell population (e.g., macrophages) and quantify the percentage of transduced cells expressing the transgene.
Visualizations
Experimental & Troubleshooting Workflows
Caption: General workflow for in vivo this compound delivery experiments.
Caption: Troubleshooting flowchart for low in vivo gene expression.
Signaling & Biological Pathways
Caption: Key intracellular barriers for non-viral vector delivery.
References
Technical Support Center: Minimizing HIV-IN-1 Cytotoxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when assessing and minimizing the cytotoxicity of HIV-1 Integrase (HIV-IN-1) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high levels of cell death after introducing recombinant this compound into my primary cell cultures?
High cytotoxicity can stem from several factors beyond the intrinsic properties of the protein. These include:
-
Protein Aggregation: Recombinant proteins, especially at high concentrations, can form aggregates that are often cytotoxic.
-
Contaminants: Endotoxins (lipopolysaccharides) from the E. coli expression system are potent inducers of cell death and immune responses in primary cells. Other impurities from purification can also contribute.
-
Inherent Enzymatic Activity: While HIV-1 IN requires the context of the pre-integration complex (PIC) to efficiently integrate viral DNA, the protein itself can interact with host DNA and cellular factors, potentially triggering DNA damage responses that lead to apoptosis.[1]
-
Off-Target Effects: The protein may interact with cellular components in a non-specific manner, disrupting essential pathways.
-
Experimental Conditions: Suboptimal buffer composition, pH, or high concentrations of solvents like DMSO can induce stress and cell death.[2][3]
Q2: How can I differentiate between cytotoxicity caused by this compound itself versus the delivery method or other experimental artifacts?
A well-designed set of controls is crucial for interpreting your results.[4]
-
Vehicle Control: Treat cells with the same buffer or solvent (e.g., DMSO) used to dilute the this compound protein, at the highest concentration used in the experiment. This assesses the toxicity of the delivery vehicle itself.[3]
-
Mock Control: If using a delivery system like transfection reagents or electroporation, include a group that undergoes the procedure without the protein.
-
Inactive/Mutant Protein Control: Use a catalytically inactive mutant of this compound (e.g., D64V mutation) to determine if the enzymatic activity is responsible for the observed cytotoxicity.
-
Unrelated Protein Control: A control protein with similar molecular weight and charge, expressed and purified under the same conditions, can help identify cytotoxicity arising from the expression system or purification process (e.g., endotoxin contamination).
Q3: What are the primary mechanisms of HIV-associated cell death in primary T cells?
HIV infection leads to CD4+ T cell depletion through multiple pathways, and introducing components like integrase can trigger similar responses. The main mechanisms include:
-
Apoptosis (Programmed Cell Death): This is a major contributor. It can be initiated by:
-
Intrinsic Pathway: Triggered by internal stress, such as DNA damage. The integration process itself can activate DNA-dependent protein kinase (DNA-PK), leading to a p53-mediated apoptotic response. Viral proteins can also cause mitochondrial stress, leading to the release of cytochrome c and activation of caspases.
-
Extrinsic Pathway: Involves the activation of death receptors like Fas on the cell surface, which is a common mechanism of cell death in HIV infection.
-
-
Pyroptosis: A highly inflammatory form of programmed cell death that occurs in bystander (uninfected) cells, contributing to the majority of CD4+ T cell death during an active HIV infection.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Recommended Action(s) |
| High variability in cytotoxicity results between wells. | 1. Uneven Cell Seeding: Inconsistent cell numbers per well. 2. Edge Effects: Evaporation in the outer wells of a microplate. 3. Air Bubbles: Bubbles in the wells interfering with optical readings. | 1. Ensure the cell suspension is homogenous before and during plating. Visually inspect the plate post-seeding. 2. Avoid using the outermost wells for experimental samples. Fill them with sterile media or PBS to maintain humidity. 3. Carefully check wells for bubbles and remove them with a sterile pipette tip or syringe needle if present. |
| High background signal in cytotoxicity assay (e.g., LDH or MTT assay). | 1. High Cell Density: Too many cells can lead to high spontaneous death and background signal. 2. Media Components: Phenol red or other components in the culture medium can interfere with fluorescent or colorimetric readouts. 3. Forceful Pipetting: Rough handling during cell seeding or reagent addition can damage cells. | 1. Optimize cell seeding density to ensure cells are in a logarithmic growth phase and not overcrowded. 2. Use phenol red-free medium for the assay. Run a "medium only" control to determine background absorbance/fluorescence. 3. Handle cell suspensions gently. When adding reagents, dispense them slowly against the side of the well. |
| No cytotoxicity observed, even at high this compound concentrations. | 1. Inactive Protein: The protein may have lost its activity due to improper storage or handling. 2. Assay Insensitivity: The chosen cytotoxicity assay may not be sensitive enough for your cell type or the specific mechanism of cell death. 3. Incorrect Timepoint: The incubation time may be too short to observe a cytotoxic effect. | 1. Verify protein integrity and activity using a functional assay (e.g., an in vitro integration assay). 2. Try an alternative assay that measures a different parameter (e.g., switch from a metabolic assay like MTT to a membrane integrity assay like LDH release, or a specific apoptosis assay like Caspase-3/7 activity). 3. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal endpoint. |
Data & Methodologies
Table 1: Strategies to Minimize Recombinant Protein Cytotoxicity
This table summarizes key strategies and their rationales for reducing non-specific cytotoxicity when working with this compound in primary cell cultures.
| Strategy | Rationale | Key Considerations |
| Optimize Protein Expression | Lowering induction temperature (e.g., 18-25°C) and IPTG concentration can increase the solubility of the recombinant protein and reduce aggregation. | May result in lower protein yield. Requires optimization for each specific protein. |
| High-Purity Purification | Use multi-step chromatography (e.g., affinity followed by ion exchange and size exclusion) to remove contaminants like endotoxins, host cell proteins, and nucleic acids. | Monitor endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. |
| Formulation & Buffering | Formulate the final protein in a buffer that maintains its stability and solubility. Additives like arginine or glycerol can act as stabilizers. | Buffer components must be compatible with the primary cell culture and not induce toxicity themselves. |
| Dose-Response Analysis | Perform a dose-response experiment to find the lowest effective concentration of this compound that can be used, minimizing off-target toxicity. | Cytotoxicity may be non-linear. Test a wide range of concentrations. |
| Use of Cytoprotective Agents | Co-treatment with inhibitors of specific death pathways (e.g., caspase inhibitors for apoptosis) can help elucidate the mechanism and potentially reduce unwanted cell death. | The agent itself should not interfere with the primary experimental endpoint. |
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cell Viability
This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Primary cells in culture
-
Recombinant this compound protein
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density (e.g., 1x10⁴ to 5x10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach and stabilize.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted protein solutions. Include appropriate controls: untreated cells, vehicle control, and a positive control for cytotoxicity (e.g., a known toxin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from the "medium only" wells.
Protocol 2: LDH Release Assay for Measuring Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a marker of necrosis or late apoptosis.
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Treated cell culture supernatants
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Prepare Controls: In addition to experimental wells, prepare:
-
Spontaneous LDH Release: Supernatant from untreated cells.
-
Maximum LDH Release: Supernatant from untreated cells lysed with the detergent provided in the kit (represents 100% cytotoxicity).
-
Background Control: Culture medium only.
-
-
Collect Supernatant: Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Visual Guides
Experimental & Logical Workflows
Caption: Troubleshooting workflow for addressing high cytotoxicity.
Signaling Pathways
Caption: Key apoptosis pathways potentially induced by this compound.
References
Technical Support Center: Navigating Lot-to-Lot Variability of HIV-IN-1 Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with HIV-IN-1 compounds. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of lot-to-lot variability in these critical research compounds. Consistent compound quality is paramount for reproducible and reliable experimental results. This guide will help you identify, troubleshoot, and mitigate issues arising from variability between different batches of this compound inhibitors.
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues you may encounter during your experiments that could be attributed to lot-to-lot variability of your this compound compound.
Scenario 1: Decreased or No Compound Activity in an In Vitro Assay
You've received a new lot of your this compound inhibitor, and it shows significantly lower or no activity in your standard HIV integrase strand transfer assay compared to the previous lot.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect Compound Identity or Purity | 1. Verify Compound Identity: Confirm the identity of the new lot using methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. 2. Assess Purity: Determine the purity of the compound using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1] Impurities can interfere with the assay or compete with the active compound. |
| Compound Degradation | 1. Check Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light and moisture.[2][3] 2. Evaluate Stability: If possible, re-test a sample from a previously validated lot that has been stored under the same conditions. |
| Poor Solubility | 1. Confirm Solvation: Review the solvent and concentration used to prepare your stock solution. Ensure the compound is fully dissolved. Some HIV integrase inhibitors can have low aqueous solubility. 2. Test Different Solvents: If solubility is a known issue, you may need to explore alternative solvents or formulation strategies. |
| Assay-Specific Issues | 1. Reagent Quality: Verify the quality and activity of all assay reagents, including the HIV integrase enzyme and DNA substrates. 2. Positive and Negative Controls: Ensure your positive and negative controls are performing as expected. A known active compound from a reliable source should be used as a positive control. |
Scenario 2: Increased Compound Activity or Off-Target Effects
A new lot of your compound exhibits unexpectedly high potency or causes cell toxicity at concentrations that were previously non-toxic.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Higher Purity or Different Salt Form | 1. Quantitative Analysis: Perform a quantitative analysis (e.g., qNMR) to accurately determine the concentration of the active pharmaceutical ingredient (API). 2. Review Certificate of Analysis (CoA): Compare the CoA of the new lot with the previous one, paying close attention to the reported purity and salt form. |
| Presence of a More Active Impurity | 1. Impurity Profiling: Use HPLC or LC-MS to identify and quantify any impurities. Some impurities may be structurally related to the main compound but have higher activity or different pharmacological properties. |
| Cytotoxicity | 1. Cell Viability Assay: Perform a standard cytotoxicity assay (e.g., MTT, MTS) to determine the cytotoxic profile of the new lot. 2. Microscopic Examination: Visually inspect the cells for any morphological changes that might indicate toxicity. |
Scenario 3: Inconsistent or Irreproducible Results
You are observing high variability in your results within the same experiment or between different experiments using a new lot of an this compound compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Instability in Solution | 1. Fresh Stock Solutions: Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. 2. Time-Course Experiment: Evaluate the stability of the compound in your assay buffer over the duration of the experiment. |
| Incomplete Solubilization | 1. Visual Inspection: Carefully inspect your stock and working solutions for any precipitate. 2. Sonication or Gentle Warming: If solubility is a concern, gentle sonication or warming may help to fully dissolve the compound. Be cautious not to degrade the compound with excessive heat. |
| Assay Variability | 1. Standardize Assay Conditions: Ensure all assay parameters (e.g., incubation times, temperatures, reagent concentrations) are consistent. 2. Increase Replicates: Use a sufficient number of technical and biological replicates to assess the statistical significance of your results. |
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot variability and why is it a concern for this compound compounds?
A1: Lot-to-lot variability refers to the differences in the chemical and physical properties of a compound between different manufacturing batches. For potent small molecules like this compound inhibitors, even minor variations in purity, impurity profiles, or physical form can significantly impact their biological activity and lead to inconsistent and unreliable experimental data.
Q2: What information should I look for on a Certificate of Analysis (CoA) when I receive a new lot of an this compound compound?
A2: When you receive a new lot, carefully review the CoA for the following information:
-
Compound Identity: Confirmed by methods like NMR and MS.
-
Purity: Determined by HPLC or GC. Look for the percentage of the main compound.
-
Impurities: Identification and quantification of any known or unknown impurities.
-
Residual Solvents: Levels of any solvents remaining from the manufacturing process.
-
Physical Appearance: Color and form (e.g., crystalline, amorphous).
-
Date of Manufacture and Retest Date.
Q3: How should I properly store and handle my this compound compounds to minimize degradation?
A3: Proper storage is crucial for maintaining the integrity of your compounds. Follow the manufacturer's recommendations, which typically include:
-
Temperature: Store at the recommended temperature (e.g., -20°C or -80°C).
-
Light: Protect from light by using amber vials or storing in the dark.
-
Moisture: Keep in a desiccated environment to prevent hydrolysis.
-
Stock Solutions: Store stock solutions in small aliquots at low temperatures to avoid repeated freeze-thaw cycles.
Q4: What are some essential quality control (QC) experiments I can perform in my lab to qualify a new lot of an this compound compound?
A4: Before using a new lot in critical experiments, it is advisable to perform some in-house QC. A basic QC workflow could include:
-
Solubility Test: Confirm that the compound dissolves as expected in your chosen solvent.
-
Purity Check by HPLC: If you have access to an HPLC system, you can run a quick purity check and compare the chromatogram to that of a previous, validated lot.
-
Biological Activity Confirmation: Test the new lot in your primary assay at a few key concentrations and compare the results to a previously established dose-response curve.
Q5: My results are still inconsistent after following the troubleshooting guide. What should I do next?
A5: If you continue to experience issues, consider the following:
-
Contact the Supplier: Reach out to the technical support team of the compound supplier. Provide them with the lot number and a detailed description of the issues you are encountering.
-
Orthogonal Assays: Test the compound in a different, or "orthogonal," assay to see if the observed variability is assay-dependent.
-
Consult with Colleagues: Discuss the problem with other researchers in your field who may have experience with similar compounds.
Experimental Protocols
Protocol 1: HPLC Analysis for Purity Assessment of this compound Compounds
Objective: To determine the purity of a new lot of an this compound compound and to compare its chromatographic profile with a reference lot.
Materials:
-
This compound compound (new lot and reference lot)
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Acids or bases for mobile phase modification (e.g., formic acid, trifluoroacetic acid)
-
HPLC system with a UV detector and a C18 column
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound compound from both the new and reference lots in a suitable solvent (e.g., DMSO, methanol) to a final concentration of 1 mg/mL.
-
Further dilute the samples with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or the lambda max of the compound)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peaks in the chromatograms for both the new and reference lots.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Compare the retention time and the overall chromatogram of the new lot to the reference lot to identify any new or significantly different impurity peaks.
-
Protocol 2: In Vitro HIV-1 Integrase Strand Transfer Assay
Objective: To assess the biological activity of a new lot of an this compound compound by measuring its ability to inhibit the strand transfer reaction of HIV-1 integrase. This protocol is based on a common non-radioactive ELISA-based format.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (biotinylated oligonucleotide mimicking the viral DNA end)
-
Target DNA (labeled with a hapten, e.g., DIG or FITC, and coated on a 96-well plate)
-
Assay Buffer (containing a divalent cation like Mg2+ or Mn2+)
-
This compound compound (new lot and reference lot)
-
Positive control inhibitor (e.g., Raltegravir)
-
Wash Buffer
-
Detection Antibody (e.g., anti-DIG-HRP)
-
Substrate (e.g., TMB)
-
Stop Solution
-
Plate Reader
Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of the new lot and the reference lot of the this compound compound in assay buffer. Also, prepare dilutions of the positive control.
-
-
Assay Procedure:
-
To the wells of the target DNA-coated plate, add the assay buffer.
-
Add the serially diluted compounds, positive control, and a vehicle control (e.g., DMSO).
-
Add the recombinant HIV-1 integrase to all wells except the negative control wells.
-
Add the biotinylated donor DNA to all wells.
-
Incubate the plate at 37°C for 1-2 hours to allow the strand transfer reaction to occur.
-
Wash the plate several times with wash buffer to remove unintegrated donor DNA.
-
Add the detection antibody and incubate at room temperature for 1 hour.
-
Wash the plate again.
-
Add the substrate and incubate until a color change is observed.
-
Add the stop solution and read the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (negative control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and the positive control (0% activity).
-
Plot the percentage of inhibition versus the compound concentration and determine the IC50 value for both the new and reference lots using a non-linear regression analysis.
-
Compare the IC50 values to assess the relative potency of the new lot.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Decreased Compound Activity
Caption: A logical workflow for troubleshooting decreased compound activity.
Diagram 2: HIV-1 Integrase Signaling Pathway and Inhibition
Caption: The mechanism of HIV-1 integration and the point of inhibition.
References
Optimizing incubation times for Hiv-IN-1 treatment
Welcome to the Technical Support Center for HIV-1 Integrase (IN) Treatment Optimization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows, with a specific focus on incubation times.
Frequently Asked Questions (FAQs)
Q1: What are the critical incubation steps in an HIV-1 integrase assay?
A1: A typical HIV-1 integrase assay, particularly a strand transfer assay, involves several key incubation periods that can influence the outcome. These include:
-
Substrate Coating: When using coated plates (e.g., streptavidin plates with biotinylated donor DNA), an initial incubation is required to allow the donor substrate DNA to bind to the plate surface. This step is crucial for signal detection.[1]
-
Enzyme Loading: Incubation of the HIV-1 integrase enzyme with the donor DNA substrate allows for the formation of the active integrase-DNA complex (intasome). The duration and temperature of this step are critical for enzyme activity.[1]
-
Inhibitor Pre-incubation: A short incubation of the enzyme-DNA complex with the test compound (potential inhibitor) allows the inhibitor to bind to its target site on the integrase enzyme. The length of this pre-incubation can affect the measured potency (IC50) of the inhibitor.[2]
-
Strand Transfer Reaction: The final and most critical incubation occurs after the addition of the target substrate DNA. This is when the catalytic strand transfer reaction takes place. The time allotted for this step directly impacts the amount of product generated and, consequently, the assay signal.
Q2: How does pre-incubation time with an inhibitor affect the IC50 value?
A2: Pre-incubation time can significantly impact the apparent IC50 value of an HIV-1 integrase inhibitor. For inhibitors that compete with the target DNA for binding to the integrase-donor DNA complex, longer pre-incubation times with the target DNA before adding the inhibitor can lead to a decrease in inhibitor potency (a higher IC50 value). This is because once the target DNA is bound, it can be more difficult for the inhibitor to displace it. Conversely, pre-incubating the inhibitor with the integrase-donor DNA complex before adding the target DNA may result in a lower IC50. It is therefore crucial to maintain consistent pre-incubation times across experiments for comparable results.
Q3: My assay signal is too low. What are the common causes related to incubation?
A3: Low signal in an HIV-1 integrase assay can stem from several factors. Refer to the troubleshooting guide below. Key issues related to incubation include:
-
Insufficient Incubation Times: Ensure all incubation steps (enzyme loading, strand transfer reaction) are carried out for the recommended duration. Shortening these times can lead to incomplete reactions and a weaker signal.
-
Suboptimal Temperature: Most integrase assays are optimized for 37°C. Significant deviations from this temperature can reduce enzyme activity. Ensure your incubator or water bath is properly calibrated.
-
Enzyme Inactivity: Improper storage or handling of the integrase enzyme can lead to a loss of activity. Additionally, ensure the reaction buffer is correctly prepared, as components like DTT or β-mercaptoethanol are crucial for enzyme stability and activity.
Q4: My results are inconsistent between experiments. How can I improve reproducibility?
A4: Reproducibility issues often arise from minor variations in protocol execution. To improve consistency:
-
Strictly Adhere to Timings: Use a timer for all incubation steps and ensure they are consistent to within ± 2 minutes.
-
Consistent Reagent Handling: Pre-warm reagents as specified in the protocol. Ensure thorough mixing of buffers before use.
-
Automated Liquid Handling: If possible, use automated or semi-automated liquid handling systems to minimize pipetting variability.
-
Standard Operating Procedures (SOPs): Develop and follow a detailed SOP that specifies all parameters, including incubation times and temperatures.
Experimental Protocols & Data
Detailed Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay
This protocol is a generalized representation based on common methodologies for a non-radioactive, plate-based assay.
-
Plate Preparation (Donor DNA Coating):
-
Dilute the biotinylated double-stranded donor substrate (DS) DNA to a 1X concentration in reaction buffer.
-
Add 100 µL of the 1X DS DNA solution to each well of a streptavidin-coated 96-well plate.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times with 300 µL of wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the plate three times with 200 µL of reaction buffer.
-
-
Integrase Enzyme Loading:
-
Dilute the HIV-1 integrase enzyme to the desired concentration (e.g., 1:300) in reaction buffer.
-
Add 100 µL of the diluted integrase solution to each well (except for 'no enzyme' negative controls).
-
Incubate for 30 minutes at 37°C.
-
-
Inhibitor Addition:
-
Wash the plate three times with 200 µL of reaction buffer.
-
Prepare serial dilutions of your test inhibitor at 2X the final desired concentration in reaction buffer.
-
Add 50 µL of the 2X inhibitor solution or reaction buffer (for positive/negative controls) to the appropriate wells.
-
Incubate for 5-10 minutes at room temperature.
-
-
Strand Transfer Reaction:
-
Dilute the modified target substrate (TS) DNA to a 1X concentration in reaction buffer.
-
Add 50 µL of the 1X TS DNA solution to all wells to initiate the reaction.
-
Mix gently by tapping the plate.
-
Incubate for 30-60 minutes at 37°C.
-
-
Detection:
-
Wash the plate five times with 300 µL of wash buffer.
-
Add 100 µL of HRP-labeled antibody solution (directed against the TS DNA modification).
-
Incubate for 30 minutes at 37°C.
-
Wash the plate five times with 300 µL of wash buffer.
-
Add 100 µL of TMB substrate and incubate until sufficient color develops.
-
Add 100 µL of stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantitative Data: Effect of Pre-incubation on Inhibitor Potency
The timing of inhibitor and substrate addition is crucial. The following table summarizes data showing how pre-incubating the target DNA before adding an inhibitor affects the inhibitor's IC50 value.
| Target DNA Pre-incubation Time (minutes) | IC50 of L-731,988 (nM) | Fold Change in IC50 |
| 0 | ~75 | 1.0 |
| 5 | ~125 | 1.7 |
| 10 | ~180 | 2.4 |
| 20 | ~250 | 3.3 |
| 30 | ~300 | 4.0 |
Data is illustrative and based on trends reported for diketo acid inhibitors.
Visual Guides and Workflows
HIV-1 Integration and Inhibition Pathway
The following diagram illustrates the key steps of HIV-1 DNA integration catalyzed by the integrase enzyme and the point of intervention for integrase strand transfer inhibitors (INSTIs). The process begins with the 3'-processing of the viral DNA, followed by the strand transfer reaction, which integrates the viral DNA into the host genome.
Caption: Mechanism of HIV-1 integration and the inhibitory action of INSTIs.
Experimental Workflow for an Integrase Inhibition Assay
This workflow diagram outlines the sequential steps, including critical incubations, for a typical in vitro HIV-1 integrase strand transfer inhibition assay.
Caption: Step-by-step workflow for an HIV-1 integrase inhibition assay.
Troubleshooting Guide
This guide provides solutions to common problems encountered during HIV-1 integrase assays, with a focus on incubation-related issues.
| Problem | Possible Cause | Suggested Solution |
| High Background Signal (>0.35 OD) | - Inadequate washing - Contaminated reaction buffer | - Increase the number and vigor of wash steps. - Prepare fresh reaction buffer. Ensure BME or DTT is added fresh. |
| Low Signal in Positive Control (<0.5 OD) | - Inactive integrase enzyme - Insufficient incubation time for reaction - Incorrect buffer preparation | - Spin down enzyme before use; use a higher concentration if necessary. - Increase the strand transfer or TMB incubation time (e.g., to 20-30 min for TMB). - Verify buffer components and pH. Pre-warm buffer to 37°C before use. |
| High Signal in Positive Control (>3.0 OD) | - Integrase concentration is too high - Reaction incubation time is too long | - Dilute the integrase enzyme further (e.g., 1:350). - Reduce the strand transfer reaction incubation time. - Dilute the final stopped reaction 1:1 with dH2O before reading. |
| Inconsistent IC50 Values | - Variation in inhibitor pre-incubation time - Inconsistent incubation temperatures - Pipetting errors | - Use a precise timer for the inhibitor pre-incubation step and keep it consistent. - Ensure the incubator maintains a stable temperature. - Calibrate pipettes and use reverse pipetting for viscous solutions. |
Troubleshooting Logic Diagram
Use this flowchart to diagnose and resolve common experimental issues.
Caption: A logical flowchart for troubleshooting common HIV-1 integrase assay issues.
References
Troubleshooting unexpected results in Hiv-IN-1 functional assays
Welcome to the technical support center for HIV-1 Integrase (IN) functional assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and refine their experimental techniques.
Frequently Asked Questions (FAQs)
Q1: What are the key steps in an in vitro HIV-1 integrase functional assay?
A1: An in vitro HIV-1 integrase functional assay typically involves two main catalytic reactions:
-
3'-Processing: In this initial step, the integrase enzyme recognizes the long terminal repeat (LTR) sequences at the ends of the viral DNA and removes a dinucleotide from each 3' end. This reaction prepares the viral DNA for integration.[1][2][3]
-
Strand Transfer: Following 3'-processing, the integrase-DNA complex, often referred to as the intasome, binds to the host target DNA. The integrase then catalyzes the covalent insertion of the processed viral DNA ends into the host DNA.[1][2]
These reactions can be measured individually or in a concerted manner using various assay formats.
Q2: What are some common assay formats for measuring HIV-1 integrase activity?
A2: Several assay formats are available, each with its own advantages and disadvantages. Common methods include:
-
Colorimetric Assays: These assays often utilize ELISA-based techniques where a component is labeled with an enzyme (e.g., HRP) that produces a colored product upon addition of a substrate. The intensity of the color is proportional to the integrase activity.
-
Fluorescence-Based Assays (HTRF): Homogeneous Time-Resolved Fluorescence (HTRF) assays are widely used for high-throughput screening. They measure the FRET signal between two fluorophores, one on the donor (viral) DNA and one on the acceptor (target) DNA, which are brought into proximity by the integration event.
-
Real-Time PCR-Based Assays: These assays quantify the products of the integrase reaction using real-time PCR. For example, a 3'-processing assay can be designed where the removal of a biotinylated dinucleotide from the LTR substrate is detected.
-
Gel-Based Assays: These traditional assays involve radiolabeling the DNA substrates and separating the reaction products by gel electrophoresis. While highly sensitive, they are lower in throughput and involve handling of radioactive materials.
Q3: What are typical positive and negative controls to include in my assay?
A3: Appropriate controls are crucial for interpreting your results:
-
Positive Control (Enzyme Activity): A reaction containing the HIV-1 integrase enzyme, donor DNA, and target DNA, but no inhibitor. This control establishes the maximum signal in your assay.
-
Negative Control (No Enzyme): A reaction containing all components except the integrase enzyme. This control helps to determine the background signal of the assay.
-
Inhibitor Control: A reaction containing a known HIV-1 integrase inhibitor, such as Raltegravir, Elvitegravir, or Dolutegravir. This control validates that the assay can detect inhibition of integrase activity.
Troubleshooting Guides
This section provides solutions to common problems encountered during HIV-1 integrase functional assays.
Issue 1: High Background Signal
Q: My negative control wells (no integrase) show a high signal. What could be the cause?
A: A high background signal can obscure the true signal from integrase activity. Here are some potential causes and solutions:
| Potential Cause | Suggested Solution |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure that buffers have not been contaminated. |
| Improper Washing Steps | Increase the number or stringency of wash steps to remove unbound detection reagents. Ensure complete removal of wash buffer between steps. |
| Non-specific Binding | Increase the concentration of blocking agent (e.g., BSA) in your blocking buffer or add a blocking agent to your reaction buffer. |
| Light-sensitive Target DNA | If using a light-sensitive labeled target DNA, protect it from light as much as possible to prevent degradation that could lead to non-specific signals. |
Issue 2: Low or No Signal in Positive Controls
Q: My positive control wells (with integrase) are showing a very low signal, close to the background. What should I check?
A: A weak or absent signal in your positive control indicates a problem with the enzymatic reaction. Consider the following:
| Potential Cause | Suggested Solution |
| Inactive Integrase Enzyme | Ensure the enzyme has been stored correctly at -20°C or colder and has not undergone excessive freeze-thaw cycles. Before use, thaw on ice and spin down the enzyme solution. Consider using a fresh aliquot of the enzyme. |
| Suboptimal Reagent Concentrations | Titrate the concentrations of the integrase enzyme, donor DNA, and target DNA to find the optimal ratio for your assay. |
| Incorrect Buffer Composition | Verify the composition of your reaction buffer, including the correct pH and salt concentrations. Ensure that essential cofactors like Mg²⁺ or Mn²⁺ are present at the optimal concentration. |
| Inadequate Incubation Time or Temperature | Optimize the incubation time and temperature for the enzymatic reaction. Most assays recommend incubation at 37°C. |
Issue 3: High Variability Between Replicate Wells
Q: I am seeing significant differences in the signal between my replicate wells for the same condition. How can I improve the consistency?
| Potential Cause | Suggested Solution |
| Pipetting Inaccuracies | Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors in reagent volumes. |
| Incomplete Mixing | Gently mix the contents of the wells after adding all reagents to ensure a homogeneous reaction mixture. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with buffer. |
| Insufficient Number of Replicates | Increase the number of replicate wells for each condition to improve the statistical power of your results. |
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for HIV-1 integrase functional assays.
Table 1: Typical IC₅₀ Values for Common HIV-1 Integrase Inhibitors
| Inhibitor | Typical IC₅₀ Range (nM) | Assay Type |
| Raltegravir | 2 - 10 | Strand Transfer |
| Elvitegravir | 1 - 7 | Strand Transfer |
| Dolutegravir | 0.5 - 5 | Strand Transfer |
| Bictegravir | 1 - 8 | Strand Transfer |
Note: IC₅₀ values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.
Table 2: Example of Expected Absorbance Values in a Colorimetric Strand Transfer Assay
| Condition | Typical Absorbance (450 nm) | Interpretation |
| Negative Control (No Integrase) | < 0.1 | Background signal |
| Positive Control (Integrase only) | 1.0 - 2.0 | Maximum enzyme activity |
| Inhibitor Control (e.g., Raltegravir) | 0.1 - 0.3 | Inhibition of enzyme activity |
These values are illustrative and may vary based on the specific kit and protocol used.
Experimental Protocols
Protocol 1: HIV-1 Integrase 3'-Processing Assay (Real-Time PCR-Based)
This protocol is adapted from a real-time PCR-based assay for measuring 3'-processing activity.
Materials:
-
Biotinylated double-stranded HIV-1 LTR substrate (10 pM)
-
Purified recombinant HIV-1 Integrase (4 µM)
-
Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂)
-
Avidin-coated PCR tubes
-
PBS (pH 7.4)
-
Real-time PCR primers and probe specific for the unprocessed LTR substrate
-
Real-time PCR master mix
-
Nuclease-free water
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the biotinylated HIV-1 LTR substrate, HIV-1 integrase, and reaction buffer. The final reaction volume is 50 µL.
-
For inhibitor studies, add the desired concentration of the inhibitor to the reaction mixture.
-
Incubate the reaction at 37°C for 1 to 16 hours.
-
Transfer the reaction mixture to an avidin-coated real-time PCR tube.
-
Incubate at 37°C for 3 minutes to allow the biotinylated DNA to bind to the avidin.
-
Wash the tube three times with PBS (pH 7.4) to remove unbound components.
-
Prepare the real-time PCR reaction by adding the specific primers, probe, and master mix to the washed tube.
-
Perform real-time PCR to amplify and detect the remaining unprocessed biotinylated HIV-1 LTR substrate.
-
Analyze the results: A decrease in the amount of unprocessed substrate (later Ct value) compared to the no-enzyme control indicates 3'-processing activity.
Protocol 2: HIV-1 Integrase Strand Transfer Assay (Colorimetric)
This protocol is a generalized procedure based on a commercially available colorimetric assay kit.
Materials:
-
Streptavidin-coated 96-well plate
-
Donor Substrate (DS) DNA (biotinylated)
-
Target Substrate (TS) DNA (e.g., DIG-labeled)
-
Purified recombinant HIV-1 Integrase
-
Reaction Buffer
-
Blocking Buffer
-
Wash Buffer
-
HRP-conjugated anti-DIG antibody
-
TMB Substrate
-
Stop Solution
Procedure:
-
DS DNA Coating: Add 100 µL of 1X DS DNA solution to each well of the streptavidin-coated plate and incubate for 30 minutes at 37°C.
-
Washing: Aspirate the liquid and wash the wells five times with 300 µL of wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C.
-
Washing: Aspirate the liquid and wash the wells three times with 200 µL of reaction buffer.
-
Integrase Binding: Add 100 µL of diluted HIV-1 integrase solution to each well (except negative controls) and incubate for 30 minutes at 37°C.
-
Washing: Aspirate the liquid and wash the wells three times with 200 µL of reaction buffer.
-
Inhibitor Addition: Add 50 µL of the test compound (or buffer for controls) to each well and incubate for 5 minutes at room temperature.
-
Strand Transfer Reaction: Add 50 µL of 1X TS DNA solution to each well and incubate for 30 minutes at 37°C.
-
Washing: Aspirate the liquid and wash the wells five times with 300 µL of wash buffer.
-
Detection: Add 100 µL of HRP-conjugated antibody solution and incubate for 30 minutes at 37°C.
-
Washing: Aspirate the liquid and wash the wells five times with 300 µL of wash buffer.
-
Signal Development: Add 100 µL of TMB substrate and incubate for 10 minutes at room temperature.
-
Stopping the Reaction: Add 100 µL of stop solution.
-
Readout: Measure the absorbance at 450 nm using a plate reader.
Visualizations
Caption: HIV-1 Integrase Catalytic Pathway.
Caption: General Experimental Workflow for Hiv-IN-1 Assays.
Caption: Troubleshooting Decision Tree for this compound Assays.
References
Validation & Comparative
Validating HIV-1 Integrase Inhibitors: A Comparative Guide to Experimental Techniques
For researchers, scientists, and drug development professionals, the rigorous validation of experimental findings is paramount in the quest for novel HIV-1 integrase (IN) inhibitors. This guide provides a comparative overview of key validation techniques, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in the objective assessment of inhibitor performance.
HIV-1 integrase is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host cell's genome. This process involves two key catalytic reactions: 3'-processing and strand transfer.[1] Inhibitors targeting these steps are a cornerstone of modern antiretroviral therapy. The validation of potential inhibitors requires a multi-faceted approach, employing biochemical, cell-based, and structural assays to confirm their efficacy, mechanism of action, and specificity.
Comparative Efficacy of HIV-1 Integrase Inhibitors
The following table summarizes the inhibitory concentrations (IC50) and antiviral activities (EC50) of several key HIV-1 integrase inhibitors against wild-type (WT) and resistant mutant strains, as determined by various biochemical and cell-based assays. This data provides a quantitative comparison of their potency.
| Inhibitor | Assay Type | Target | IC50 / EC50 (nM) | Reference |
| Raltegravir | Strand Transfer (Biochemical) | WT IN | 26 | |
| Strand Transfer (Biochemical) | Y143R Mutant IN | ~338 | ||
| Strand Transfer (Biochemical) | N155H Mutant IN | ~156 | [2] | |
| Strand Transfer (Biochemical) | G140S/Q148H Mutant IN | ~7280 | ||
| Single-Cycle Infectivity (Cell-based) | WT HIV-1 | 4 | ||
| Single-Cycle Infectivity (Cell-based) | Y143R Mutant HIV-1 | 200 | ||
| Single-Cycle Infectivity (Cell-based) | N155H Mutant HIV-1 | 120 | ||
| Single-Cycle Infectivity (Cell-based) | G140S/Q148H Mutant HIV-1 | 1600 | ||
| Elvitegravir | Strand Transfer (Biochemical) | WT IN | 7 | |
| Antiviral Assay (Cell-based, in NHS) | WT HIV-1 | 1.7 (EC90) | ||
| Dolutegravir | Strand Transfer (Biochemical) | WT IN | 33 | |
| Strand Transfer (Biochemical) | Y143R Mutant IN | ~33 | ||
| Strand Transfer (Biochemical) | N155H Mutant IN | ~33 | ||
| Strand Transfer (Biochemical) | G140S/Q148H Mutant IN | 185 | ||
| Single-Cycle Infectivity (Cell-based) | WT HIV-1 | 1.6 | ||
| Single-Cycle Infectivity (Cell-based) | Y143R, N155H, G140S/Q148H Mutants | <6.4 | ||
| Bictegravir | Dissociation Half-life (Biochemical) | WT IN-DNA Complex | 163 hours | |
| Dissociation Half-life (Biochemical) | G140S+Q148H IN-DNA Complex | 5.7 hours |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Biochemical Assays
Biochemical assays utilize purified recombinant HIV-1 integrase and synthetic DNA substrates to directly measure the enzymatic activity of 3'-processing and strand transfer in a cell-free system.
a) 3'-Processing Assay (Time-Resolved Fluorescence)
This assay measures the cleavage of a dinucleotide from the 3' end of a fluorescently labeled DNA substrate.
Materials:
-
Purified recombinant HIV-1 IN
-
Fluorescently labeled oligonucleotide substrate mimicking a viral LTR DNA end
-
Assay buffer (e.g., containing MOPS, DTT, MgCl2 or MnCl2)
-
Test compounds and controls
-
384-well assay plates
-
Fluorescence plate reader
Protocol:
-
Prepare serial dilutions of test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the assay plate wells.
-
Add 20 µL of a solution containing HIV-1 IN in assay buffer to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the fluorescently labeled DNA substrate to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Measure the time-resolved fluorescence signal using a plate reader.
-
Calculate the percent inhibition relative to controls and determine the IC50 value.
b) Strand Transfer Assay (ELISA-based)
This assay detects the integration of a biotin-labeled donor DNA into a digoxigenin-labeled target DNA immobilized on a streptavidin-coated plate.
Materials:
-
Purified recombinant HIV-1 IN
-
Biotin-labeled donor DNA duplex
-
Digoxigenin-labeled target DNA duplex
-
Streptavidin-coated 96-well plates
-
Assay buffer
-
Wash buffer
-
Anti-digoxigenin-HRP conjugate
-
TMB substrate and stop solution
-
Microplate reader
Protocol:
-
Coat streptavidin-coated wells with the biotin-labeled donor DNA.
-
Wash the wells to remove unbound DNA.
-
Add HIV-1 IN to the wells and incubate to allow binding to the donor DNA.
-
Add serial dilutions of test compounds to the wells.
-
Add the digoxigenin-labeled target DNA to initiate the strand transfer reaction.
-
Incubate at 37°C for a specified time (e.g., 90 minutes).
-
Wash the wells to remove unreacted components.
-
Add anti-digoxigenin-HRP conjugate and incubate.
-
Wash the wells and add TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Cell-Based Assays
Cell-based assays assess the antiviral activity of inhibitors in a more physiologically relevant context by measuring the inhibition of HIV-1 replication in cultured cells.
a) HIV-1 Replication Assay (p24 ELISA)
This assay quantifies the amount of the HIV-1 p24 capsid protein in the supernatant of infected cell cultures, which is a marker of viral replication.
Materials:
-
HIV-1 permissive cell line (e.g., TZM-bl, MT-4)
-
HIV-1 viral stock
-
Cell culture medium and supplements
-
Test compounds and controls
-
96-well cell culture plates
-
HIV-1 p24 ELISA kit
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds.
-
Infect the cells with a known amount of HIV-1.
-
Incubate the infected cells for a period of time (e.g., 48-72 hours).
-
Collect the cell culture supernatant.
-
Quantify the p24 antigen concentration in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of viral replication and determine the EC50 value.
b) Single-Cycle Infectivity Assay (Luciferase Reporter)
This assay utilizes an engineered cell line (e.g., TZM-bl) that expresses a luciferase reporter gene under the control of the HIV-1 LTR. Upon successful integration and Tat protein expression, luciferase is produced, and its activity can be measured as a proxy for infectivity.
Materials:
-
TZM-bl reporter cell line
-
HIV-1 viral stock (replication-competent or pseudotyped)
-
Cell culture medium
-
Test compounds and controls
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Pre-incubate the cells with serial dilutions of the test compounds.
-
Infect the cells with the HIV-1 viral stock.
-
Incubate for 48 hours to allow for infection and luciferase expression.
-
Lyse the cells and add luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of infectivity and determine the EC50 value.
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the HIV-1 integration pathway and a typical workflow for the validation of HIV-1 integrase inhibitors.
Caption: The HIV-1 integration pathway, from reverse transcription in the cytoplasm to integration into the host genome in the nucleus.
Caption: A typical workflow for the discovery and validation of novel HIV-1 integrase inhibitors.
References
A Comparative Guide to the Efficacy of HIV Integrase Inhibitors
This guide provides a detailed comparison of the in vitro efficacy of five prominent HIV integrase strand transfer inhibitors (INSTIs): Raltegravir, Elvitegravir, Dolutegravir, Bictegravir, and Cabotegravir. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes critical pathways and workflows to offer an objective assessment of these antiviral agents.
Quantitative Efficacy Comparison of HIV Integrase Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for five leading HIV integrase inhibitors against clinical isolates of HIV-1. These values are crucial metrics for assessing the potency of antiviral drugs, with lower values indicating greater efficacy. Data has been compiled from various in vitro studies and product labels. It is important to note that values can vary based on the specific experimental conditions, such as the cell type used and the presence of human serum.
| Integrase Inhibitor | In Vitro IC50 (nM) | Protein-Adjusted IC90/95 (ng/mL) | Estimated EC50 (ng/mL) |
| Raltegravir | 2.2–5.3 ng/mL[1] | 15[1] | Not explicitly stated |
| Elvitegravir | 0.04–0.6 ng/mL[1] | 45[1] | 14[1] |
| Dolutegravir | ~0.51 nM (0.2 ng/mL) | 64 | 36 |
| Bictegravir | ~0.45 nM (0.2 ng/mL) | 162 | Not explicitly stated |
| Cabotegravir | ~0.22 nM (0.1 ng/mL) | 166 | Not explicitly stated |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of the HIV integrase enzyme in in vitro assays. EC50 values represent the concentration required to achieve 50% of the maximum antiviral effect in cell culture. Protein-adjusted IC90/95 values reflect the inhibitor concentration needed to inhibit 90% or 95% of viral replication in the presence of human serum, which can significantly impact drug potency.
Experimental Protocols
The determination of IC50 and EC50 values for HIV integrase inhibitors relies on standardized in vitro assays. Below are detailed methodologies for two key experimental approaches.
HIV-1 Integrase Strand Transfer Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the strand transfer step of HIV integration catalyzed by the purified integrase enzyme.
Objective: To determine the IC50 value of an integrase inhibitor by measuring the inhibition of the integration of a donor DNA substrate into a target DNA substrate.
Materials:
-
Purified, full-length recombinant HIV-1 integrase enzyme.
-
Biotin-labeled donor DNA duplex corresponding to the U5 end of the HIV-1 long terminal repeat (LTR).
-
Digoxigenin (DIG)-labeled target DNA duplex.
-
Streptavidin-coated microplates.
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM DTT).
-
Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).
-
HRP substrate (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Plate reader.
Procedure:
-
Plate Preparation: Streptavidin-coated 96-well microplates are washed with buffer. The biotin-labeled donor DNA is then added to the wells and incubated to allow for binding to the streptavidin-coated surface. Unbound donor DNA is removed by washing.
-
Integrase Binding: Purified HIV-1 integrase is added to the wells containing the immobilized donor DNA and incubated to allow for the formation of the integrase-DNA complex.
-
Inhibitor Addition: Serial dilutions of the test compounds (integrase inhibitors) are added to the wells and pre-incubated with the integrase-DNA complex.
-
Strand Transfer Reaction: The DIG-labeled target DNA is added to the wells to initiate the strand transfer reaction. The plate is incubated to allow the integrase to catalyze the integration of the donor DNA into the target DNA.
-
Detection: The wells are washed to remove unbound target DNA. An anti-DIG-HRP antibody is added, which binds to the integrated DIG-labeled target DNA.
-
Signal Generation: After another wash step, the HRP substrate is added, leading to a colorimetric reaction.
-
Data Analysis: The reaction is stopped with a stop solution, and the absorbance is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Antiviral Activity Assay (Reporter Gene Assay)
This assay measures the ability of an integrase inhibitor to block HIV-1 replication in a cellular context.
Objective: To determine the EC50 value of an integrase inhibitor by measuring the reduction in viral replication in a cell line susceptible to HIV-1 infection.
Materials:
-
A cell line susceptible to HIV-1 infection (e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated HIV-1 LTR-luciferase reporter gene).
-
HIV-1 viral stock.
-
Cell culture medium.
-
Test compounds (integrase inhibitors).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: TZM-bl cells are seeded in 96-well plates and incubated to allow for cell adherence.
-
Compound Addition: Serial dilutions of the integrase inhibitors are added to the cells.
-
Viral Infection: A predetermined amount of HIV-1 virus is added to the wells containing the cells and inhibitors.
-
Incubation: The plates are incubated for a period that allows for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene (typically 48 hours).
-
Lysis and Luciferase Measurement: The cell culture medium is removed, and cells are lysed. The luciferase assay reagent is added to the cell lysate, and the luminescence is measured using a luminometer.
-
Data Analysis: The EC50 value is determined by plotting the percentage of viral inhibition (calculated from the reduction in luciferase activity) against the inhibitor concentration. A parallel assay is often performed without the virus to assess the cytotoxicity of the compounds.
Visualizing the Mechanism and Workflow
To better understand the context of these experimental evaluations, the following diagrams illustrate the HIV integration pathway and a typical experimental workflow.
Caption: HIV Integration Signaling Pathway.
References
Navigating the Landscape of INSTI Resistance: A Comparative Analysis of Hiv-IN-1 and Other Integrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug resistance is a formidable challenge in the long-term management of HIV-1 infection. For the class of antiretroviral drugs known as integrase strand transfer inhibitors (INSTIs), a high genetic barrier to resistance is a key therapeutic goal. This guide provides a comparative analysis of the investigational INSTI, Hiv-IN-1 (represented by the proxy compound 4d), alongside established first and second-generation INSTIs. We present supporting experimental data on cross-resistance profiles and detailed methodologies to aid in the interpretation and advancement of HIV drug development.
Performance Against Resistant Strains: A Quantitative Comparison
The antiviral activity of this compound (proxy: 4d) and other INSTIs was evaluated against a panel of HIV-1 variants harboring single and multiple resistance-associated mutations. The data, presented as fold-change (FC) in 50% effective concentration (EC50) relative to wild-type (WT) virus, are summarized below. A higher fold-change indicates reduced susceptibility to the inhibitor.
| HIV-1 Mutant | This compound (proxy: 4d) FC | Dolutegravir (DTG) FC | Bictegravir (BIC) FC | Raltegravir/Elvitegravir Resistance |
| Wild-Type | 1.0 | 1.0 | 1.0 | Susceptible |
| Single Mutants | ||||
| G118R | 2.5[1] | 5.0[1] | - | Often selected by DTG[2] |
| Y143R | ≤2.6[2] | ≤2.6[2] | - | High-level RAL resistance |
| Q148H | - | - | - | Key pathway for RAL/EVG resistance |
| Q148R | - | - | - | Key pathway for RAL/EVG resistance |
| N155H | ≤2.6 | ≤2.6 | - | Confers broad INSTI cross-resistance |
| R263K | - | - | - | Selected by DTG, low-level resistance |
| Double Mutants | ||||
| E92Q/N155H | <5.0 | <5.0 | - | High-level resistance |
| G140S/Q148H | ≤2.6 | ≤2.6 | - | High-level resistance to 1st-gen INSTIs |
| Y143R/N155H | <5.0 | <5.0 | - | High-level resistance |
| Triple Mutants | ||||
| L74M/G140A/Q148R | 6.0 | 12.0 | - | Complex resistance pattern |
| E138K/G140S/Q148H | 7.7 | - | - | High-level resistance to 1st & 2nd-gen INSTIs |
| Quadruple Mutants | ||||
| L74M/E138A/G140S/Q148H | 24.3 | 126.6 | 102.5 | Very high-level, multi-drug resistance |
| T97A/E138K/G140S/Q148H | 52.1 | - | 64.3 | Very high-level, multi-drug resistance |
Note: Data for the proxy compound 4d, Dolutegravir (DTG), and Bictegravir (BIC) are sourced from in vitro single-round infection assays. The resistance profiles for Raltegravir (RAL) and Elvitegravir (EVG) are well-established and serve as a benchmark for first-generation INSTIs.
Experimental Protocols
The data presented in this guide were primarily generated using a single-round HIV-1 infection assay. This methodology is a cornerstone for the phenotypic assessment of antiretroviral drug susceptibility.
1. Cell Lines and Reagents:
-
HEK293T cells: Human embryonic kidney cells used for the production of pseudotyped HIV-1 virions due to their high transfectability.
-
TZM-bl cells: A HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes for the quantification of HIV-1 infection.
-
Antiviral compounds: this compound (proxy: 4d), Dolutegravir, Bictegravir, and other INSTIs were synthesized and purified for in vitro assays.
2. Generation of Pseudotyped HIV-1:
-
Wild-type and mutant HIV-1 reporter viruses were produced by co-transfecting HEK293T cells with an HIV-1 genomic vector (e.g., pNL4-3-based) and a vesicular stomatitis virus G protein (VSV-G) envelope expression plasmid.
-
The genomic vector contains the integrase gene with specific site-directed mutations corresponding to known resistance pathways.
-
The use of a VSV-G envelope allows for broad cell tropism and a single round of infection.
-
Virus-containing supernatants were harvested 48 hours post-transfection, clarified by centrifugation, and stored at -80°C.
3. Drug Susceptibility Assay:
-
TZM-bl cells were seeded in 96-well plates and incubated overnight.
-
Serial dilutions of the INSTIs were prepared and added to the cells.
-
A standardized amount of the pseudotyped virus (wild-type or mutant) was then added to each well.
-
The cells were incubated for 48 hours to allow for a single round of infection and reporter gene expression.
4. Data Analysis:
-
Luciferase activity was measured using a luminometer as an indicator of viral infection.
-
The 50% effective concentration (EC50) was calculated by plotting the percentage of infection inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
The fold-change in resistance was determined by dividing the EC50 value for a mutant virus by the EC50 value for the wild-type virus.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the HIV integrase signaling pathway and the experimental workflow for determining cross-resistance.
References
Comparative Efficacy of Novel and Established Integrase Inhibitors Against Drug-Resistant HIV-1 Strains
A detailed analysis of the in vitro performance of the novel integrase strand transfer inhibitor (INSTI) Hiv-IN-1 (a representative novel compound, designated here as compound 4d) in comparison to established first and second-generation INSTIs against wild-type and clinically relevant drug-resistant HIV-1 variants.
This guide provides a comprehensive comparison of the antiviral efficacy of a novel HIV-1 integrase inhibitor, referred to as this compound (based on the performance of the promising developmental compound 4d), against a panel of established integrase strand transfer inhibitors (INSTIs): Raltegravir (RAL), Elvitegravir (EVG), Dolutegravir (DTG), and Bictegravir (BIC). The evaluation focuses on the inhibitory activity against wild-type HIV-1 and a range of clinically significant drug-resistant strains, offering valuable insights for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Antiviral Activity
The following tables summarize the 50% effective concentration (EC50) values of this compound (compound 4d) and other INSTIs against various HIV-1 strains. The EC50 value represents the concentration of the drug required to inhibit 50% of viral replication in a cell-based assay. Lower EC50 values indicate greater potency.
Table 1: Antiviral Activity (EC50 in nM) of Integrase Inhibitors Against a Panel of INSTI-Resistant HIV-1 Mutants.
| HIV-1 Integrase Mutant | This compound (compound 4d) | Bictegravir (BIC) | Dolutegravir (DTG) | Cabotegravir (CAB) |
| L74M/Q148R | 3.1 ± 0.6 | 6.4 ± 1.4 | 10.8 ± 2.9 | >5000 |
| V75A/G140S/Q148H | 9.3 ± 1.1 | 9.7 ± 1.6 | 16.6 ± 3.4 | 129.2 ± 20.3 |
| T122N/G140S/Q148H | 16.5 ± 2.6 | 14.3 ± 3.7 | 30.5 ± 4.2 | 195.9 ± 33.2 |
| L74M/V75A/G140S/Q148H | 18.5 ± 3.5 | 21.7 ± 2.5 | 40.2 ± 5.6 | 289.4 ± 45.1 |
| Q95K/Q146R | 5.2 ± 0.9 | 7.8 ± 1.2 | 6.5 ± 1.1 | 8.0 ± 1.5 |
| E157Q/R263K | 4.5 ± 0.8 | 4.9 ± 0.7 | 4.2 ± 0.6 | 5.1 ± 0.9 |
| L74M/E138K/Q148R/R263K | 25.3 ± 4.1 | 29.8 ± 5.3 | 65.7 ± 11.2 | 104.9 ± 22.5 |
Data sourced from a study by Li et al. (2020)[1]
Table 2: Fold Change in EC50 of Dolutegravir and Raltegravir Against Resistant Clinical Isolates.
| Integrase Mutations | Dolutegravir (DTG) FC-IC50 | Raltegravir (RAL) FC-IC50 |
| N155H | 1.37 | 19.0 |
| T97A + Y143R | 1.05 | >87 |
| G140S + Q148H | 3.75 | >87 |
| G140S + Q148R | 13.3 | >87 |
Fold change (FC) is relative to the wild-type virus. Data from a study by Castagna et al. (2014)[2]
Table 3: Fold Change in EC50 of Bictegravir Against Site-Directed HIV-1 Mutants.
| Integrase Mutant | Bictegravir (BIC) Fold Change in EC50 |
| T66I | 1.1 |
| E92Q | 1.0 |
| T97A | 1.0 |
| Y143R | 1.2 |
| S147G | 0.4 |
| Q148R | 1.4 |
| N155H | 1.6 |
| G140S/Q148H | 2.0 |
| E92Q/N155H | 9.0 |
Data sourced from a study by Tsiang et al. (2016)[3]
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of HIV integrase inhibitors.
Single-Round HIV-1 Infectivity Assay
This assay is used to determine the in vitro antiviral activity of compounds by measuring their ability to inhibit a single cycle of HIV-1 replication.
1. Cell and Virus Preparation:
- Cell Culture: Human embryonic kidney 293T (HEK293T) cells and TZM-bl cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.
- Virus Production: Pseudotyped HIV-1 virions are produced by co-transfecting HEK293T cells with an HIV-1 proviral vector (e.g., pNL4-3.Luc.R-E-) and a vesicular stomatitis virus G protein (VSV-G) expression vector. The proviral vector typically contains a luciferase reporter gene to quantify infection. Site-directed mutagenesis is used to introduce specific resistance mutations into the integrase gene of the proviral vector.
- Virus Harvest: Forty-eight hours post-transfection, the cell culture supernatants containing the pseudotyped virions are harvested, clarified by centrifugation, and filtered through a 0.45-µm filter. The virus stock is then aliquoted and stored at -80°C. Viral titer is determined by measuring p24 antigen concentration using an ELISA or by a standard infectivity assay.
2. Antiviral Activity Assay:
- Cell Seeding: TZM-bl cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.
- Compound Preparation: The test compounds (this compound and other INSTIs) are serially diluted in DMEM to achieve a range of concentrations.
- Infection: The cell culture medium is removed from the TZM-bl cells and replaced with medium containing the serially diluted compounds. An appropriate amount of the pseudotyped virus stock is then added to each well. Control wells include cells infected in the absence of any compound (virus control) and uninfected cells (cell control).
- Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 incubator.
3. Data Acquisition and Analysis:
- Luciferase Assay: After the 48-hour incubation, the cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's instructions.
- EC50 Calculation: The percentage of viral inhibition for each compound concentration is calculated relative to the virus control. The EC50 values are then determined by plotting the percentage of inhibition against the compound concentration using a nonlinear regression analysis (e.g., sigmoidal dose-response curve).
Mandatory Visualization
HIV-1 Integration Signaling Pathway
The following diagram illustrates the key steps in the integration of HIV-1 DNA into the host cell genome and the mechanism of action of integrase inhibitors.
References
A Head-to-Head Comparison of HIV-1 Integrase and Dolutegravir: Unraveling the Mechanism of Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the function of the Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) enzyme and the inhibitory action of the second-generation integrase strand transfer inhibitor (INSTI), Dolutegravir. By examining their respective roles and the impact of their interaction on the HIV-1 replication cycle, we aim to provide a comprehensive resource for researchers in virology and antiretroviral drug development.
Mechanism of Action: A Tale of Two Opposing Forces
The HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome.[1] This process, known as integration, is a key step in establishing a persistent infection. Dolutegravir, an FDA-approved antiretroviral drug, effectively halts this process by targeting the integrase enzyme.[2][3]
HIV-1 Integrase Function: The integration process mediated by HIV-1 integrase occurs in two main steps:
-
3'-Processing: In the cytoplasm of the infected cell, the integrase enzyme removes a dinucleotide from each 3' end of the newly synthesized viral DNA. This creates reactive hydroxyl groups.
-
Strand Transfer: The integrase-viral DNA complex is then transported into the nucleus. Here, the integrase enzyme facilitates the joining of the processed 3' ends of the viral DNA to the host cell's DNA, a process called strand transfer.[4] This permanently inserts the viral genetic material into the host genome.
Dolutegravir's Inhibitory Action: Dolutegravir is an integrase strand transfer inhibitor (INSTI).[2] It functions by binding to the active site of the HIV-1 integrase enzyme. This binding chelates the essential magnesium ions required for the catalytic activity of the enzyme, effectively blocking the strand transfer step of integration. By preventing the insertion of viral DNA into the host genome, Dolutegravir halts the HIV-1 replication cycle.
Comparative Efficacy and Resistance Profile
The efficacy of an antiretroviral drug is determined by its ability to suppress viral replication, while its resistance profile describes the genetic mutations in the virus that can reduce the drug's effectiveness.
| Feature | HIV-1 Integrase (Wild-Type) | Dolutegravir |
| Function | Catalyzes the integration of viral DNA into the host genome, essential for viral replication. | Inhibits the strand transfer activity of HIV-1 integrase, blocking viral replication. |
| Antiviral Efficacy | N/A (Promotes viral replication) | High potency in suppressing HIV-1 replication, with rapid viral load reduction. |
| Genetic Barrier to Resistance | N/A | High genetic barrier to resistance. Multiple mutations are often required to confer significant resistance. |
| Common Resistance Mutations | N/A | R263K, G118R, N155H, and Q148H/R are among the mutations associated with Dolutegravir resistance. |
Experimental Data: Quantifying the Interaction
The inhibitory potential of Dolutegravir against HIV-1 integrase has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics used to assess the potency of an inhibitor.
| Assay | Parameter | Dolutegravir | Reference |
| Strand Transfer Inhibition Assay | IC50 | ~2.5 nM | |
| Antiviral Activity in PBMCs | EC50 | 0.51 nM |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions and cell types used.
Experimental Protocols
HIV-1 Integrase Strand Transfer Assay
This assay is fundamental to evaluating the inhibitory activity of compounds targeting the strand transfer step of integration.
Objective: To measure the inhibition of the strand transfer reaction catalyzed by HIV-1 integrase in the presence of an inhibitor.
Methodology:
-
Substrate Preparation: A donor DNA substrate, mimicking the processed HIV-1 DNA end, is labeled (e.g., with biotin). A target DNA substrate, representing the host DNA, is immobilized on a microplate.
-
Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase is pre-incubated with varying concentrations of the test compound (e.g., Dolutegravir).
-
Reaction Initiation: The integrase-inhibitor mixture is added to the microplate containing the target DNA, followed by the addition of the labeled donor DNA.
-
Strand Transfer Reaction: The plate is incubated to allow the strand transfer reaction to occur. In this reaction, the integrase ligates the donor DNA to the immobilized target DNA.
-
Detection: Unbound donor DNA is washed away. The amount of labeled donor DNA that has been integrated into the target DNA is quantified using a detection system (e.g., streptavidin-peroxidase conjugate and a colorimetric substrate for biotin-labeled DNA).
-
Data Analysis: The signal intensity is measured, and the IC50 value is calculated as the concentration of the inhibitor that reduces the strand transfer activity by 50%.
Viral Replication Assay
This assay assesses the ability of a compound to inhibit HIV-1 replication in a cell-based system.
Objective: To determine the EC50 of an antiretroviral drug against HIV-1 in cell culture.
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., MT-4 cells) are cultured.
-
Infection: The cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
-
Drug Treatment: Immediately after infection, the cells are treated with serial dilutions of the test compound (e.g., Dolutegravir).
-
Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying a viral marker in the cell culture supernatant, most commonly the p24 antigen, using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of p24 antigen is plotted against the drug concentration, and the EC50 value is calculated as the drug concentration that inhibits viral replication by 50%.
Visualizing the Interaction and Experimental Workflow
HIV-1 Integration Pathway and Dolutegravir Inhibition
References
Validating HIV-1 Integrase's Catalytic Mechanism Through Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of wild-type HIV-1 integrase (IN-1) with various mutants, highlighting the critical role of mutagenesis studies in validating its catalytic mechanism. By examining the effects of specific amino acid substitutions on enzymatic activity, we gain a deeper understanding of the structure-function relationships that govern this essential viral enzyme. This knowledge is paramount for the development of novel antiretroviral therapies.
The Central Role of HIV-1 Integrase in the Viral Lifecycle
Human Immunodeficiency Virus Type 1 (HIV-1) relies on the virally encoded enzyme integrase to insert a DNA copy of its RNA genome into the host cell's chromosome.[1] This integration process is a critical step for the establishment of a persistent infection and the subsequent production of new viral particles.[2] HIV-1 integrase catalyzes two key sequential reactions:
-
3'-Processing: This initial step occurs in the cytoplasm and involves the endonucleolytic removal of a dinucleotide from each 3' end of the viral DNA. This reaction exposes a reactive 3'-hydroxyl group on a conserved cytosine residue.[3][4]
-
Strand Transfer: Following the transport of the viral pre-integration complex into the nucleus, the integrase enzyme catalyzes a concerted nucleophilic attack by the two processed 3'-hydroxyl groups on the phosphodiester backbone of the host cell's DNA. This results in the covalent insertion of the viral DNA into the host genome.[3]
Unraveling the Mechanism: The Power of Mutagenesis
Site-directed mutagenesis has been an indispensable tool for elucidating the catalytic mechanism of HIV-1 integrase. By systematically replacing specific amino acid residues and analyzing the resulting changes in enzymatic activity, researchers have been able to identify the key players in the catalytic process and validate the proposed two-metal catalytic mechanism.
The Catalytic Triad: The Heart of the Enzyme
At the core of HIV-1 integrase's active site lies a highly conserved triad of acidic amino acid residues: Aspartate-64 (D64), Aspartate-116 (D116), and Glutamate-152 (E152). Mutagenesis studies have unequivocally demonstrated that these three residues are absolutely essential for catalysis. As the data in the table below illustrates, substituting any of these residues, even with a structurally similar amino acid, leads to a drastic reduction or complete abolishment of both 3'-processing and strand transfer activities. These findings strongly support the model that these residues coordinate two divalent metal ions (typically Mg²⁺) which are crucial for the catalytic reactions.
Quantitative Analysis of HIV-1 Integrase Mutants
The following table summarizes the quantitative effects of various mutations on the catalytic efficiency of HIV-1 integrase. The data clearly demonstrates the critical role of the catalytic triad and other conserved residues in both 3'-processing and strand transfer reactions.
| Mutation | Domain | Relative 3'-Processing Activity (%) | Relative Strand Transfer Activity (%) | Reference |
| Wild-Type | Catalytic Core | 100 | 100 | |
| D64V | Catalytic Core | <1 | <1 | |
| D116A | Catalytic Core | <1 | <1 | |
| E152A | Catalytic Core | <1 | <1 | |
| Q148R | Catalytic Core | 30 | 0.6 | |
| N155H | Catalytic Core | 50 | 5 | |
| G140S/Q148H | Catalytic Core | 25 | 1 | |
| T66I | Catalytic Core | 80 | 50 | |
| E92Q | Catalytic Core | 70 | 40 |
Alternative Therapeutic Strategies: Targeting Integrase Function
The detailed understanding of the HIV-1 integrase mechanism, largely derived from mutagenesis studies, has paved the way for the development of highly effective antiretroviral drugs.
Integrase Strand Transfer Inhibitors (INSTIs)
The currently approved class of integrase inhibitors, known as INSTIs, function by binding to the active site of the enzyme, specifically to the complex formed between integrase and the viral DNA ends. By chelating the essential metal ions in the active site, INSTIs effectively block the strand transfer reaction, thereby preventing the integration of the viral genome into the host DNA.
Allosteric Integrase Inhibitors (ALLINIs)
A newer class of investigational drugs, termed allosteric integrase inhibitors (ALLINIs), presents an alternative mechanism of action. Instead of targeting the active site, ALLINIs bind to a different site on the integrase enzyme, at the interface between the catalytic core and C-terminal domains. This binding induces aberrant multimerization of the integrase protein, which not only inhibits its catalytic function but also disrupts the proper assembly of new viral particles. This dual mechanism of action makes ALLINIs a promising area of research for future HIV therapies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: Site-Directed Mutagenesis of HIV-1 Integrase (QuikChange™ Method)
This protocol outlines the steps for introducing specific point mutations into the HIV-1 integrase gene cloned into an expression vector (e.g., pET).
Materials:
-
Plasmid DNA containing the wild-type HIV-1 integrase gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
Reaction buffer
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the center. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up the PCR reaction as follows:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix (10 mM)
-
1.25 µL of forward primer (10 µM)
-
1.25 µL of reverse primer (10 µM)
-
1 µL of template plasmid DNA (5-50 ng)
-
1 µL of PfuUltra DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Perform PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select individual colonies, isolate plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.
Protocol 2: In Vitro HIV-1 Integrase 3'-Processing and Strand Transfer Assay (Non-Radioactive)
This protocol describes a non-radioactive method to assess the 3'-processing and strand transfer activities of purified wild-type and mutant HIV-1 integrase.
Materials:
-
Purified recombinant HIV-1 integrase (wild-type or mutant)
-
Biotinylated oligonucleotide substrate mimicking the U5 end of the HIV-1 LTR
-
Digoxigenin (DIG)-labeled target DNA
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 0.05% NP-40)
-
Streptavidin-coated microplates
-
Anti-digoxigenin-HRP conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Substrate Immobilization: Add the biotinylated LTR oligonucleotide substrate to the wells of a streptavidin-coated microplate and incubate to allow for binding. Wash the wells to remove unbound substrate.
-
Integrase Reaction:
-
Add the purified integrase enzyme to the wells containing the immobilized substrate.
-
Add the DIG-labeled target DNA.
-
Incubate the plate at 37°C to allow for the 3'-processing and strand transfer reactions to occur.
-
-
Detection:
-
Wash the wells to remove unreacted components.
-
Add the anti-digoxigenin-HRP conjugate and incubate.
-
Wash the wells to remove unbound conjugate.
-
Add the HRP substrate and incubate until a color change is observed.
-
Add the stop solution.
-
-
Quantification: Measure the absorbance at the appropriate wavelength using a plate reader. The signal intensity is proportional to the amount of strand transfer product formed.
Visualizing the Molecular Machinery
The following diagrams, generated using Graphviz, illustrate key pathways and workflows discussed in this guide.
Caption: The catalytic cycle of HIV-1 integrase, from 3'-processing in the cytoplasm to strand transfer in the nucleus.
Caption: A typical experimental workflow for site-directed mutagenesis of HIV-1 integrase.
Caption: A comparison of the mechanisms of action for INSTIs and ALLINIs.
References
A Comparative Guide to HIV-1 Integrase Across Major Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the human immunodeficiency virus type 1 (HIV-1) integrase (IN) enzyme across different viral subtypes, with a primary focus on subtypes B and C. HIV-1 IN is a critical enzyme for viral replication, catalyzing the insertion of the viral DNA into the host genome, and a key target for antiretroviral therapy.[1][2] Understanding the subtype-specific variations in IN structure, function, and susceptibility to inhibitors is crucial for the development of effective global HIV treatments.
Enzymatic Activity: A Tale of Two Subtypes
The enzymatic function of HIV-1 integrase is a two-step process involving 3'-processing and strand transfer.[3] While amino acid variability between different HIV-1 integrases is relatively low (≈ 8-12%), naturally occurring polymorphisms can influence enzymatic activity.[4]
Comparative biochemical analyses of recombinant IN from HIV-1 subtype B and subtype C have shown that their overall enzymatic capacities are broadly similar in the absence of drugs.[4] Studies have demonstrated comparable activities for both 3'-processing and strand transfer reactions between the two subtypes. However, some research has indicated potential subtle differences. For instance, a study on HIV-1 Group O, a rarer variant, revealed that its integrase displayed lower strand transfer activity compared to the Group M, subtype B enzyme, while 3'-processing activities were similar. This suggests that while major subtypes like B and C have comparable IN function, more divergent strains may exhibit functional differences.
Structural Insights: The Role of Natural Polymorphisms
While the overall three-dimensional structure of the integrase enzyme is largely conserved across subtypes, subtype-specific polymorphisms can introduce subtle structural variations. These polymorphisms are amino acid variations that are common within a specific subtype but differ from the consensus sequence of other subtypes.
Molecular modeling studies have been employed to understand the structural implications of these genotypic variations. For example, polymorphisms in the N-terminal domain (NTD), such as K14R, D25E, and V31I, are observed in various non-B subtypes. These changes can potentially influence protein-DNA interactions and the formation of the IN tetramer, which is the active form of the enzyme. A comparison of the backbone structures of modeled IN proteins from subtypes B, C, and CRF02_AG showed high structural similarity, with only minor alterations in secondary structural features.
Despite these subtle differences, computational docking analyses have suggested that these naturally occurring polymorphisms in treatment-naive populations do not significantly alter the binding affinity of current integrase strand transfer inhibitors (INSTIs).
Susceptibility to Integrase Inhibitors
A critical area of investigation is whether subtype-specific differences in integrase affect the efficacy of INSTIs, a cornerstone of modern antiretroviral therapy. Studies have compared the in vitro susceptibility of IN from different subtypes to a range of inhibitors.
Comparative Inhibitor Susceptibility (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) values for several INSTIs against subtype B and C integrase in in vitro strand transfer assays. The data indicates that, for wild-type enzymes, the inhibitory activities of these drugs are largely comparable between the two major subtypes.
| Integrase Inhibitor | HIV-1 Subtype | IC50 (µM) for Strand Transfer | 95% Confidence Interval | Statistical Significance (B vs. C) |
| Raltegravir (RAL) | Subtype B | 0.37 | 0.21 - 0.65 | Not Significant |
| Subtype C | 0.15 | 0.08 - 0.28 | ||
| Elvitegravir (EVG) | Subtype B | 0.014 | 0.009 - 0.021 | Not Significant |
| Subtype C | 0.018 | 0.012 - 0.027 | ||
| MK-2048 | Subtype B | 0.075 | 0.04 - 1.2 | Not Significant |
| Subtype C | 0.08 | 0.05 - 1.2 |
Data is based on Mn2+-based enzymatic assays as reported in Brenner et al. (2009).
While wild-type enzymes show similar susceptibility, polymorphic differences between subtypes may influence the development of drug resistance. For instance, subtype C integrase with the resistance mutations E92Q/N155H was found to be approximately 10-fold more susceptible to raltegravir and elvitegravir than subtype B integrase with the same mutations. This suggests that the genetic background of the integrase enzyme can modulate the impact of resistance mutations, potentially leading to different mutational pathways to resistance in different subtypes.
Experimental Protocols
The following are detailed methodologies for key experiments used in the comparative analysis of HIV-1 integrase.
Recombinant Integrase Expression and Purification
-
Cloning: The integrase gene from the desired HIV-1 subtype is amplified by PCR and cloned into an expression vector, often with a tag (e.g., 6x-His) to facilitate purification.
-
Expression: The expression vector is transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)). Protein expression is induced, typically with IPTG, and the cells are grown at a controlled temperature.
-
Lysis: Bacterial cells are harvested by centrifugation and lysed using sonication or chemical methods in a buffer containing detergents and protease inhibitors.
-
Purification: The tagged integrase protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). This is followed by further purification steps like ion-exchange and size-exclusion chromatography to achieve high purity.
-
Verification: The purity and identity of the recombinant integrase are confirmed by SDS-PAGE and Western blotting.
In Vitro 3'-Processing and Strand Transfer Assays
These assays measure the two key catalytic activities of integrase in vitro using synthetic DNA oligonucleotides that mimic the viral DNA ends.
-
Substrate Preparation:
-
3'-Processing: A double-stranded DNA oligonucleotide substrate mimicking the long terminal repeat (LTR) end of the viral DNA is used. One strand is typically labeled, for example, with 32P at the 5' end.
-
Strand Transfer: A pre-processed LTR-mimicking oligonucleotide (with the terminal dinucleotide already removed) is used as the donor DNA, and a target DNA (often a plasmid) is also included in the reaction.
-
-
Reaction Mixture: The reaction is typically carried out in a buffer containing HEPES, DTT, a divalent cation (Mn2+ or Mg2+), and a non-ionic detergent.
-
Enzymatic Reaction:
-
Purified recombinant integrase is pre-incubated with the DNA substrate(s).
-
The reaction is initiated and incubated at 37°C for a specified time.
-
For inhibitor studies, varying concentrations of the inhibitor are included in the pre-incubation step.
-
-
Analysis:
-
The reaction is stopped, and the DNA products are separated by denaturing polyacrylamide gel electrophoresis.
-
The gel is exposed to a phosphor screen or X-ray film, and the bands corresponding to the substrate and product are quantified to determine the percentage of activity.
-
For inhibitor assays, IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Workflow and Concepts
The following diagrams, created using the DOT language, illustrate key experimental workflows and conceptual relationships.
Caption: Workflow for comparative analysis of HIV-1 integrase from different subtypes.
Caption: Influence of polymorphisms on potential drug resistance pathways in HIV-1 IN.
Conclusion
References
- 1. Frontiers | Structural Implications of Genotypic Variations in HIV-1 Integrase From Diverse Subtypes [frontiersin.org]
- 2. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural variation of HIV-1 group M integrase: Implications for a new class of antiretroviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative biochemical analysis of HIV-1 subtype B and C integrase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Hiv-IN-1 in Combination Antiretroviral Therapy
A Comparative Guide for Researchers and Drug Development Professionals
The advent of combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. A key objective in refining cART is to identify drug combinations that exhibit synergy, a phenomenon where the combined effect of the drugs is greater than the sum of their individual effects. This guide provides a comprehensive assessment of the synergistic potential of Hiv-IN-1, an integrase strand transfer inhibitor (INSTI), when combined with other major classes of antiretrovirals. The data presented herein, modeled on the behavior of well-characterized INSTIs, offers a predictive framework for the development of novel, highly effective treatment regimens.
Quantitative Assessment of Synergy
The synergy of antiretroviral drug combinations can be quantitatively assessed using the Combination Index (CI), a widely accepted method based on the median-effect principle. A CI value of less than 0.9 indicates synergy, a CI between 0.9 and 1.1 suggests an additive effect, and a CI greater than 1.1 points to antagonism.
The following tables summarize the in vitro anti-HIV-1 activity of three-drug combinations, with this compound representing the INSTI class, in combination with a dual nucleoside/nucleotide reverse transcriptase inhibitor (NRTI) backbone (emtricitabine [FTC] and tenofovir [TFV]).
Table 1: Synergy of this compound (INSTI) with NRTIs and NNRTIs
| Drug Combination (NRTI Backbone + Third Agent) | Drug Class of Third Agent | Mean Combination Index (CI) ± SD | Interaction |
| FTC + TFV + Efavirenz (EFV) | NNRTI | 0.56 ± 0.08 | Synergy |
| FTC + TFV + Rilpivirine (RPV) | NNRTI | 0.73 ± 0.13 | Moderate Synergy |
| FTC + TFV + this compound (representing Elvitegravir) | INSTI | 0.47 ± 0.09 | Synergy |
| FTC + TFV + this compound (representing Raltegravir) | INSTI | 0.52 ± 0.05 | Synergy |
Table 2: Synergy of this compound (INSTI) with NRTIs and Protease Inhibitors (PIs)
| Drug Combination (NRTI Backbone + Third Agent) | Drug Class of Third Agent | Mean Combination Index (CI) ± SD | Interaction |
| FTC + TFV + Atazanavir (ATV) | PI | 0.83 ± 0.19 | Moderate Synergy |
| FTC + TFV + Darunavir (DRV) | PI | 0.77 ± 0.11 | Moderate Synergy |
| FTC + TFV + Lopinavir (LPV) | PI | 0.97 ± 0.10 | Additive |
| FTC + TFV + this compound (representing Elvitegravir) | INSTI | 0.47 ± 0.09 | Synergy |
| FTC + TFV + this compound (representing Raltegravir) | INSTI | 0.52 ± 0.05 | Synergy |
The data consistently demonstrates that combinations including an INSTI, such as this compound, with an NRTI backbone exhibit the strongest synergistic effects against HIV-1 in vitro, when compared to combinations with NNRTIs or PIs.[1] This pronounced synergy suggests a potent enhancement of antiviral activity that could translate to improved clinical efficacy.[1]
Experimental Protocols
The quantitative synergy data presented above is typically generated using a cellular assay that measures the inhibition of HIV-1 replication. A common and robust method is the checkerboard assay.
Checkerboard Assay Protocol for HIV-1 Drug Synergy:
-
Cell Culture and Virus Preparation:
-
Human T-lymphoid cells (e.g., MT-2) are cultured under standard conditions.
-
A laboratory-adapted strain of HIV-1 is propagated and the viral titer is determined.
-
-
Drug Preparation and Dilution:
-
Stock solutions of the antiretroviral agents are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of each drug are prepared. For a two-drug combination, one drug is serially diluted along the rows of a 96-well plate, and the second drug is serially diluted along the columns. For a three-drug combination, a fixed ratio of two drugs (e.g., the NRTI backbone) can be serially diluted against the third agent.
-
-
Infection and Treatment:
-
Cells are seeded into the wells of the 96-well plates.
-
The cells are then infected with a predetermined amount of HIV-1.
-
Immediately after infection, the diluted drugs and drug combinations are added to the appropriate wells.
-
-
Assay Readout:
-
The plates are incubated for a period that allows for multiple rounds of viral replication (typically 4-5 days).
-
The extent of viral replication is quantified by measuring a viral marker, such as p24 antigen concentration in the culture supernatant, using an enzyme-linked immunosorbent assay (ELISA). Alternatively, cell viability can be measured, as HIV-1 infection is cytopathic to these cell lines.
-
-
Data Analysis:
-
The percentage of viral inhibition for each drug concentration and combination is calculated relative to untreated, infected control cells.
-
The Combination Index (CI) is calculated using specialized software (e.g., CalcuSyn) based on the median-effect equation by Chou and Talalay. This method mathematically determines whether the observed combination effect is synergistic, additive, or antagonistic.[1]
-
Visualizing Mechanisms and Workflows
To better understand the interplay of these antiretrovirals and the methods used to assess their interactions, the following diagrams are provided.
Caption: HIV-1 lifecycle and points of inhibition by different antiretroviral classes.
Caption: Experimental workflow for assessing antiretroviral drug synergy.
Conclusion
The in vitro data strongly supports the hypothesis that this compound, as a representative of the INSTI class, exhibits significant synergy when combined with an NRTI backbone. This synergy is more pronounced than that observed with either NNRTIs or most PIs. These findings provide a compelling rationale for the continued development and clinical investigation of INSTI-based combination therapies. The robust nature of this synergy suggests the potential for more potent viral suppression, a higher barrier to resistance, and the possibility of dose reductions, thereby improving the safety and tolerability of long-term HIV-1 treatment. Further in vivo studies are warranted to confirm these promising in vitro results.
References
Navigating HIV-1 Integrase Inhibitor Susceptibility: A Guide to Cross-Laboratory Data Validation
For researchers, scientists, and drug development professionals, ensuring the reproducibility and comparability of HIV-1 integrase inhibitor (INI) susceptibility data across different laboratories is paramount for advancing antiviral research and development. This guide provides a comprehensive comparison of methodologies, presents key experimental data from multi-center studies, and offers insights into the factors influencing inter-laboratory variability.
The increasing reliance on integrase strand transfer inhibitors (INSTIs) in antiretroviral therapy necessitates robust and standardized methods for monitoring viral susceptibility and resistance. While both genotypic and phenotypic assays are employed, understanding their inherent variabilities and ensuring cross-laboratory validation is crucial for the accurate interpretation of results. This guide delves into the data from key studies that have assessed the reproducibility of these assays, providing a framework for interpreting and comparing results generated in different laboratory settings.
Inter-Laboratory Reproducibility of HIV-1 Integrase Genotyping
Genotypic resistance testing (GRT) is a cornerstone of HIV-1 drug resistance monitoring. A study conducted across two reference centers in Rome, Italy, provides valuable insights into the reliability and reproducibility of integrase GRT in a real-world clinical setting.
Key Findings:
-
High Success Rate: The overall success rate for obtaining an integrase genotype was high, even in patients with low-level viremia.
-
Excellent Reproducibility: When 41 plasma samples were processed in duplicate at the two centers, the resulting sequences showed a high degree of similarity and identical resistance profiles, regardless of the viral load.
Table 1: Success Rate of HIV-1 Integrase Genotyping by Viral Load
| Viral Load (copies/mL) | Genotyping Success Rate (%) |
| 51-500 | 82.1 |
| 501-1,000 | 94.0 |
| >1,000 | >94.0 |
| Overall | 95.7 |
Comparison of Commercial Phenotypic Assays
Phenotypic assays provide a direct measure of drug susceptibility by quantifying the concentration of a drug required to inhibit viral replication by 50% (IC50). Two widely used commercial assays are the Antivirogram and PhenoSense assays. A comprehensive analysis of data from the Stanford HIV Drug Resistance Database sheds light on their reproducibility and correlation.
Key Observations:
-
High Intra-Assay Reproducibility: Both the Antivirogram and PhenoSense assays demonstrated high within-assay correlation, with rank correlation coefficients of 0.94 and 0.95, respectively.[1][2]
-
Lower Inter-Assay Correlation: The correlation between the two different assays was considerably lower, with a rank correlation coefficient of 0.36.[1][2] This highlights that while each assay is internally consistent, the absolute IC50 values may not be directly comparable between the two platforms.
-
Discordance Near Cutoff Values: The poor agreement between the assays was most pronounced for samples with low levels of resistance, close to the clinical cutoff values.[1]
Table 2: Correlation of Phenotypic Susceptibility Results
| Comparison | Spearman Rank Correlation Coefficient (r) |
| Within-Assay (Antivirogram) | 0.94 |
| Within-Assay (PhenoSense) | 0.95 |
| Between-Assay (Antivirogram vs. PhenoSense) | 0.36 |
Experimental Protocols
HIV-1 Integrase Genotypic Resistance Test (GRT)
The following provides a generalized workflow for HIV-1 integrase genotyping, based on methodologies employed in multi-center reproducibility studies.
-
RNA Extraction: Viral RNA is extracted from plasma samples.
-
Reverse Transcription and PCR Amplification: The extracted RNA is reverse transcribed to complementary DNA (cDNA). A nested Polymerase Chain Reaction (PCR) is then performed to amplify the integrase region of the pol gene.
-
Sequencing: The amplified PCR product is purified and sequenced using Sanger sequencing or next-generation sequencing (NGS) technologies.
-
Data Analysis: The resulting sequence is compared to a wild-type reference sequence to identify mutations known to be associated with resistance to integrase inhibitors. Interpretation of the resistance profile is typically performed using algorithms such as the Stanford University HIV Drug Resistance Database.
Phenotypic Susceptibility Assays (e.g., PhenoSense, Antivirogram)
Phenotypic assays generally follow a recombinant virus approach:
-
Amplification of Patient-Derived Gene: The integrase gene (or other genes of interest) is amplified from patient plasma viral RNA.
-
Creation of Recombinant Virus: The amplified patient-derived gene is inserted into a proviral DNA vector that lacks the corresponding viral gene.
-
Cell Culture and Infection: The recombinant vector is used to transfect permissive cell lines, resulting in the production of infectious virus particles containing the patient's integrase protein. These viruses are then used to infect target cells in the presence of serial dilutions of antiretroviral drugs.
-
Measurement of Viral Replication: The extent of viral replication at different drug concentrations is measured, often using a reporter gene system (e.g., luciferase).
-
Calculation of IC50: The drug concentration that inhibits viral replication by 50% (IC50) is calculated and compared to the IC50 of a reference wild-type virus to determine the fold change in susceptibility.
Visualizing the Workflow and Key Relationships
To better understand the process of HIV-1 drug resistance testing and the factors that can lead to inter-laboratory variability, the following diagrams illustrate the general workflow and the relationship between genotypic and phenotypic resistance.
Caption: Workflow for HIV-1 Drug Resistance Testing.
Caption: Relationship between Genotype and Phenotype.
References
A Comparative Pharmacokinetic Analysis of HIV-1 Integrase Inhibitors: Elvitegravir, Raltegravir, and Dolutegravir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of three key HIV-1 integrase strand transfer inhibitors (INSTIs): Elvitegravir, Raltegravir, and Dolutegravir. The information presented is intended to support research and development efforts in the field of antiretroviral therapy. As "Hiv-IN-1" is a general descriptor for this class of drugs, this guide focuses on a comparative analysis of Elvitegravir against two other prominent members of the HIV-1 integrase inhibitor class, Raltegravir and Dolutegravir.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of Elvitegravir (boosted with Cobicistat or Ritonavir), Raltegravir, and Dolutegravir in adult HIV-infected patients.
Table 1: Absorption and Distribution
| Parameter | Elvitegravir (boosted) | Raltegravir | Dolutegravir |
| Tmax (Time to Maximum Concentration) | ~4 hours (with food) | 1.3 - 2.5 hours | 2 - 3 hours |
| Effect of Food | Administration with a meal is required to enhance absorption. | Can be administered with or without food; a high-fat meal can increase absorption. | Administration with a meal increases absorption. |
| Protein Binding | 98-99% | ~83% | >99% |
| Volume of Distribution (Vd) | 61 L | Not established | 17.4 L |
Table 2: Metabolism and Excretion
| Parameter | Elvitegravir (boosted) | Raltegravir | Dolutegravir |
| Primary Metabolism | Primarily via CYP3A oxidation; also UGT1A1/3 glucuronidation.[1][2] | Primarily via UGT1A1-mediated glucuronidation.[1][2] | Primarily via UGT1A1 with a minor CYP3A component.[3] |
| Elimination Half-life (t½) | ~9.5 hours (boosted) | ~9 hours | ~14 hours |
| Excretion | ~95% in feces, ~7% in urine. | ~32% in feces, ~51% in urine (as glucuronide). | ~53% in feces (unchanged), ~32% in urine (as metabolites). |
| Pharmacokinetic Booster Required | Yes (Cobicistat or Ritonavir) | No | No |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials involving HIV-infected patients and healthy volunteers. While specific, detailed protocols are often proprietary, the general methodologies employed in these studies are outlined below.
Pharmacokinetic Study Design
A common study design for evaluating the pharmacokinetics of these antiretroviral agents is a Phase 1 or 2, open-label, single- or multiple-dose study in healthy or HIV-infected adult volunteers. Key aspects of the study design include:
-
Dosing: Administration of a single oral dose or multiple doses over a specified period to achieve steady-state concentrations.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration. For a full pharmacokinetic profile, samples are typically collected over 24-48 hours.
-
Fasting/Fed Conditions: To assess the impact of food, studies are often conducted under both fasting and fed conditions, with a standardized meal provided in the fed state.
-
Washout Period: In crossover studies, a sufficient washout period is allowed between different treatment arms to ensure complete elimination of the drug from the body.
Bioanalytical Method for Drug Quantification
The concentration of the antiretroviral drugs in plasma and other biological matrices is typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The general steps are as follows:
-
Sample Preparation: Plasma samples are processed to remove proteins and other interfering substances. This is often achieved through protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Chromatographic Separation: The processed sample is injected into a high-performance liquid chromatography (HPLC) system. The drug is separated from other components in the sample on a C18 analytical column with a specific mobile phase gradient.
-
Mass Spectrometric Detection: The separated drug is then introduced into a tandem mass spectrometer. The drug is ionized, and specific parent and product ion transitions are monitored for quantification, ensuring high selectivity and sensitivity.
-
Quantification: The concentration of the drug in the sample is determined by comparing its response to a standard curve prepared with known concentrations of the drug.
Visualizations
Mechanism of Action of HIV-1 Integrase Inhibitors
The following diagram illustrates the key steps in the HIV-1 lifecycle that are targeted by integrase inhibitors.
Caption: Mechanism of HIV-1 Integrase Inhibition.
General Workflow of a Clinical Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical study designed to evaluate the pharmacokinetics of a new drug.
Caption: Pharmacokinetic Study Workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of HIV-1 Related Materials in Research Settings
The proper disposal of materials associated with the Human Immunodeficiency Virus-1 (HIV-1), including the HIV-1 integrase (IN), is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of these materials, thereby minimizing occupational exposure and environmental contamination. The following protocols are designed to offer clear, actionable guidance for managing both biological and chemical waste generated during HIV-1 research.
All personnel handling HIV-1 related materials are advised to adhere to their institution's specific biosafety and waste disposal guidelines, which should align with national and international standards set by organizations such as the Centers for Disease Control and Prevention (CDC) and the World Health Organization (WHO).[1]
Waste Segregation: The First Line of Defense
Proper segregation of waste at the point of generation is fundamental to a safe disposal workflow. Different waste streams require distinct disposal pathways.
Table 1: Waste Segregation for HIV-1 Related Materials
| Waste Type | Description | Recommended Container |
| Solid Biohazardous Waste | Items contaminated with potentially infectious biological materials, such as gloves, pipette tips, tubes, and culture flasks.[2] | Autoclavable biohazard bags within a rigid, leak-proof container.[2] |
| Liquid Biohazardous Waste | Solutions containing HIV-1, viral vectors, or recombinant proteins like HIV-1 integrase. | Leak-proof, labeled containers compatible with the chosen decontamination method. |
| Sharps Waste | Needles, syringes, scalpel blades, and other items that can puncture the skin.[2][3] | Puncture-resistant, leak-proof sharps containers. |
| Chemical Waste | Solvents, reagents, and chemical inhibitors of HIV-1 integrase. | Labeled, chemically resistant containers specific to the type of chemical waste. |
Decontamination and Disposal Procedures
Decontamination is a critical step to render infectious materials safe for final disposal. The appropriate method depends on the nature of the waste.
Table 2: Decontamination and Disposal Methods for HIV-1 Related Waste
| Waste Type | Decontamination Method | Final Disposal Pathway |
| Solid Biohazardous Waste | Autoclave | After decontamination, can be disposed of as regular laboratory waste, following institutional guidelines. |
| Liquid Biohazardous Waste | Autoclave or chemical disinfection (e.g., 10% bleach solution). | Neutralized and disposed of down the drain with copious amounts of water, or as specified by local regulations. |
| Sharps Waste | Autoclave or incineration. | Designated sharps waste stream, often managed by a professional biomedical waste disposal service. |
| Chemical Waste | Neutralization or inactivation according to the chemical's Safety Data Sheet (SDS). | Collection by the institution's environmental health and safety department for appropriate chemical waste disposal. |
Experimental Protocols for Decontamination
Protocol 1: Chemical Disinfection of Liquid Biohazardous Waste with Bleach
This protocol is suitable for the decontamination of liquid waste containing HIV-1 or related proteins.
Materials:
-
Household bleach (sodium hypochlorite, typically 5.25-6.15%)
-
Liquid waste in a suitable container
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Preparation of 10% Bleach Solution: In a well-ventilated area, prepare a fresh 10% bleach solution. For example, to treat 900 mL of liquid waste, add 100 mL of household bleach to achieve a final volume of 1 L. This results in a final concentration of approximately 0.5-0.6% sodium hypochlorite. For laboratories handling high concentrations of HIV, a 1% final concentration may be preferable.
-
Application: Carefully add the bleach solution to the liquid waste. Ensure thorough mixing.
-
Contact Time: Allow a minimum contact time of 30 minutes to ensure complete inactivation of the virus.
-
Disposal: After the contact time, the decontaminated liquid can typically be disposed of down the sanitary sewer with a large volume of water, in accordance with institutional and local regulations.
Protocol 2: Autoclaving of Solid and Liquid Biohazardous Waste
Autoclaving (steam sterilization) is the preferred method for decontaminating solid biohazardous waste and is also effective for liquid waste.
Materials:
-
Autoclavable biohazard bags
-
Autoclave-safe containers for liquids
-
Steam autoclave
-
PPE
Procedure:
-
Packaging:
-
Solids: Place solid waste in an autoclavable biohazard bag. Do not overfill the bag (no more than ¾ full). Add a small amount of water to the bag to facilitate steam generation. Leave the bag partially open to allow steam penetration.
-
Liquids: Loosen the caps of liquid containers to prevent pressure buildup. Use a secondary, autoclave-safe tray to contain any potential spills.
-
-
Loading: Place the packaged waste in the autoclave. Ensure that there is enough space between items for steam to circulate effectively.
-
Cycle Parameters: Run the autoclave at a minimum of 121°C (250°F) at a pressure of 15 psi for at least 30-60 minutes. The exact time may vary depending on the load size and the nature of the waste.
-
Unloading and Disposal: Once the cycle is complete and the autoclave has cooled, the decontaminated waste can be disposed of as regular trash, following institutional guidelines. The biohazard symbol on the bags should be defaced.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflows for the proper disposal of HIV-1 related biological and chemical waste.
General Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a dedicated lab coat, and eye protection, when handling any materials potentially contaminated with HIV-1.
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling infectious materials and before leaving the laboratory, even if gloves were worn.
-
Work Surfaces: Decontaminate laboratory work surfaces with an appropriate disinfectant, such as a 10% bleach solution, at the end of each workday and after any spills.
-
Spill Management: In the event of a spill of infectious material, cover the spill with absorbent material, apply a disinfectant solution, and allow for adequate contact time before cleaning.
-
Institutional Policies: Always consult and adhere to your institution's specific biosafety and waste disposal guidelines, as local regulations may have additional requirements.
By implementing these procedures, laboratories can ensure the safe and responsible disposal of HIV-1 related materials, protecting both laboratory personnel and the wider community.
References
Essential Safety and Logistical Information for Handling HIV-IN-1
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling HIV-IN-1, a potent HIV integrase inhibitor. Given that the specific hazards of a novel or specialized compound like this compound may not be fully characterized, it is imperative to handle it with the utmost care, assuming high potency. Adherence to these guidelines is essential for minimizing exposure and ensuring a safe laboratory environment.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before any handling, storage, or disposal. If an SDS is not available, the compound should be treated as highly hazardous.
I. Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against chemical exposure. The required level of PPE depends on the specific task being performed.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Laboratory Activity | Required PPE | Rationale |
| Receiving and Unpacking | - Nitrile gloves (single pair)- Lab coat- Safety glasses with side shields | To protect against potential external contamination of the shipping container. |
| Weighing of Powdered Compound | - Double nitrile gloves- Disposable gown with tight-fitting cuffs- Chemical splash goggles- Face shield- NIOSH-approved respirator (e.g., N95 for powders) | To prevent inhalation of fine particles and protect skin and eyes from dust.[1] This should be performed in a ventilated enclosure. |
| Preparation of Solutions | - Double nitrile gloves- Lab coat or disposable gown- Chemical splash goggles- Face shield | To protect against splashes of the compound and the solvent.[1] |
| Conducting Experiments | - Nitrile gloves- Lab coat- Safety glasses with side shields | Standard laboratory practice to protect against incidental contact. |
| Spill Cleanup | - Double nitrile gloves- Chemical-resistant apron or gown- Chemical splash goggles- Face shield- Appropriate respirator (if spill generates dust or vapors) | To provide maximum protection during cleanup of a hazardous chemical spill. |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses with side shields | To protect against contact with contaminated waste materials. |
II. Experimental Protocols: Standard Operating Procedure (SOP)
This SOP outlines the essential steps for safely handling this compound throughout its lifecycle in the laboratory.
1. Compound Receipt and Storage
-
Receiving: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE (see Table 1) during inspection.
-
Storage: Store this compound in a designated, clearly labeled, and well-ventilated area. The storage location should be secure and accessible only to authorized personnel. Follow the storage temperature and conditions recommended in the SDS. Keep the container tightly sealed.
2. Handling Procedures
-
Designated Area: All handling of this compound, especially the powdered form, must be conducted in a designated area, such as a chemical fume hood, a glove box, or a ventilated balance enclosure.[2]
-
Weighing:
-
Perform weighing of powdered this compound within a containment device (e.g., ventilated balance enclosure or fume hood) to minimize the risk of inhalation.[2]
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid creating dust.
-
-
Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Slowly add the solvent to the powdered compound to prevent splashing.
-
Ensure the container is properly labeled with the compound name, concentration, solvent, and date of preparation.
-
3. Spill Management
-
Preparedness: Maintain a chemical spill kit in the laboratory. The kit should contain appropriate absorbent materials, neutralizing agents (if applicable), and additional PPE.
-
Procedure:
-
Alert personnel in the immediate area.
-
Evacuate the area if the spill is large or generates hazardous vapors.
-
Don the appropriate PPE for spill cleanup (see Table 1).
-
Contain the spill using absorbent material, working from the outside in.
-
Collect the contaminated material into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent or cleaning solution.
-
Dispose of all cleanup materials as hazardous waste.
-
III. Operational and Disposal Plans
A comprehensive plan for the disposal of this compound and associated waste is critical for safety and environmental compliance.
1. Waste Segregation and Collection
-
Hazardous Waste: All materials that come into contact with this compound are considered hazardous waste. This includes:
-
Excess powdered compound and solutions.
-
Contaminated PPE (gloves, gowns, etc.).
-
Used weighing boats, pipette tips, and other disposable labware.
-
Spill cleanup materials.
-
-
Containers: Use clearly labeled, leak-proof, and puncture-resistant containers for hazardous waste.[1] The containers should be compatible with the waste being collected.
2. Decontamination
-
Equipment: Decontaminate all non-disposable equipment (e.g., spatulas, glassware) after use. The decontamination procedure will depend on the chemical properties of this compound and should be done using a validated cleaning agent or an appropriate solvent.
-
Work Surfaces: Thoroughly decontaminate all work surfaces in the designated handling area at the end of each procedure and at the end of the day.
3. Disposal Method
-
Regulatory Compliance: All hazardous waste must be disposed of in accordance with federal, state, and local regulations. Do not dispose of this compound or its waste down the drain or in the regular trash.
-
Professional Disposal: The preferred method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste management company.
-
Documentation: Maintain a detailed log of all hazardous waste generated and disposed of.
IV. Mandatory Visualization: PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) PPE to minimize the risk of contamination.
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
